2-Methyl-2-(pyrimidin-4-yl)propanoic acid
Description
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-methyl-2-pyrimidin-4-ylpropanoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-8(2,7(11)12)6-3-4-9-5-10-6/h3-5H,1-2H3,(H,11,12) |
InChI Key |
AFWQQQUISDFQIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=NC=C1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 2-Methyl-2-(pyrimidin-4-yl)propanoic Acid
The following is an in-depth technical guide on 2-Methyl-2-(pyrimidin-4-yl)propanoic acid , structured for researchers and drug development professionals.
High-Value Scaffold for Metabolic Stability and Fragment-Based Drug Discovery
Executive Summary
2-Methyl-2-(pyrimidin-4-yl)propanoic acid (CAS: 1780004-23-0) is a specialized heterocyclic building block increasingly utilized in medicinal chemistry. Its structural core features a pyrimidine ring attached to a gem-dimethyl-substituted carboxylic acid tail. This specific architecture serves two critical functions in drug design:
-
Metabolic Blocking: The gem-dimethyl group sterically hinders
-oxidation and other metabolic degradation pathways common to linear alkyl chains. -
Conformational Locking: The Thorpe-Ingold effect (gem-dimethyl effect) restricts the rotation of the side chain, pre-organizing the molecule into a bioactive conformation that often enhances binding affinity to target proteins such as G-protein coupled receptors (GPCRs) and kinases.
This guide details the physicochemical profile, robust synthetic pathways, and handling protocols required to integrate this moiety into advanced pharmaceutical workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Data |
| IUPAC Name | 2-Methyl-2-(pyrimidin-4-yl)propanoic acid |
| CAS Number | 1780004-23-0 |
| Molecular Formula | |
| Molecular Weight | 166.18 g/mol |
| SMILES | CC(C)(C(=O)O)c1ccncn1 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (pH dependent) |
| pKa (Calc.) | ~3.8 (Carboxylic acid), ~1.3 (Pyrimidine N) |
| LogP (Calc.) | ~0.84 |
| TPSA | 63.08 Ų |
| Storage | 2–8°C, Hygroscopic (Store under inert atmosphere recommended) |
Synthetic Pathways & Manufacturing
The synthesis of 2-Methyl-2-(pyrimidin-4-yl)propanoic acid presents a challenge due to the electron-deficient nature of the pyrimidine ring and the steric bulk of the gem-dimethyl group. The most robust industrial route avoids radical instability (common in Minisci reactions for this specific substrate) and instead utilizes Nucleophilic Aromatic Substitution (
Primary Route: Alkylation
This pathway couples 4-chloropyrimidine with a protected isobutyrate enolate, followed by hydrolysis. It is preferred for its scalability and regio-specificity.
Step-by-Step Protocol:
-
Enolate Formation: Methyl isobutyrate is treated with a strong, non-nucleophilic base (e.g., LiHMDS or NaH) in THF at -78°C to generate the enolate.
-
Coupling: 4-Chloropyrimidine is added. The reaction is warmed to room temperature (or heated to 60°C depending on kinetics), allowing the enolate to displace the chloride.
-
Hydrolysis: The resulting ester intermediate is saponified using LiOH in a THF/Water mixture.
-
Workup: Acidification to pH 3-4 precipitates the product or allows for extraction into ethyl acetate.
Synthetic Logic Visualization
The following diagram illustrates the reaction logic, highlighting the critical transition from the chloropyrimidine precursor to the final acid.
Figure 1: Scalable synthetic route via Nucleophilic Aromatic Substitution (
Pharmaceutical Applications & Mechanism[8]
The Gem-Dimethyl Effect in Drug Design
The inclusion of the gem-dimethyl group is not merely structural; it is a functional modification known as the Thorpe-Ingold Effect .
-
Conformational Restriction: The two methyl groups restrict the bond rotation between the pyrimidine ring and the carboxylate. This reduces the entropy penalty upon binding to a protein target, potentially increasing potency by 10-100 fold compared to the des-methyl analog.
-
Metabolic Shielding: In linear alkyl chains, the
-carbon is a "soft spot" for metabolic oxidation (e.g., by Cytochrome P450s). The quaternary carbon in this molecule blocks this degradation pathway, significantly extending the half-life ( ) of the parent drug.
Common Therapeutic Areas
-
GPCR Antagonists: Used as a polar "head group" in antagonists for receptors like CRTH2 (inflammation) or GPR40 (diabetes), where the carboxylic acid forms a salt bridge with a key arginine or lysine residue in the binding pocket.
-
Kinase Inhibitors: The pyrimidine ring serves as a hinge-binder mimic, while the acid tail extends into the solvent-exposed region to improve solubility and selectivity.
Analytical Characterization
To ensure the integrity of the compound for biological assays, the following analytical criteria must be met.
| Method | Expected Signal / Criteria |
| 1H NMR (DMSO-d6) | δ 12.5 (s, 1H, -COOH)δ 9.1 (d, 1H, Pyrimidine C2-H)δ 8.7 (d, 1H, Pyrimidine C6-H)δ 7.6 (dd, 1H, Pyrimidine C5-H)δ 1.55 (s, 6H, Gem-dimethyl |
| LC-MS | ESI+ : [M+H]+ = 167.2 m/zESI- : [M-H]- = 165.2 m/z |
| HPLC Purity | >95% (Area%) at 254 nm |
| Residual Solvents | THF < 720 ppm, Ethyl Acetate < 5000 ppm (ICH Q3C limits) |
Handling & Stability Protocol
Stability[1][6]
-
Hygroscopicity: The free acid can be hygroscopic. Exposure to ambient moisture may cause clumping and difficulty in precise weighing.
-
Chemical Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents. The pyrimidine ring is susceptible to nucleophilic attack at the 2- and 6-positions if exposed to strong nucleophiles under harsh conditions.
Safety (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
-
Minisci Reaction & Pyrimidine Functionalization
-
Thorpe-Ingold Effect (Gem-Dimethyl Effect)
-
Compound Data & Safety
Sources
- 1. Minisci reaction - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. reddit.com [reddit.com]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-(pyrimidin-4-yl)indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
An In-Depth Technical Guide to 2-Methyl-2-(pyrimidin-4-yl)propanoic Acid
CAS Number: 1780004-23-0
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-2-(pyrimidin-4-yl)propanoic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry. The pyrimidine core is a well-established "privileged scaffold" in drug discovery, known for its presence in a multitude of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents. This guide will delve into the known physicochemical properties of this specific molecule, explore its potential synthetic routes based on established pyrimidine chemistry, and discuss its prospective applications in drug development, grounded in the broader context of pyrimidine-based therapeutics. While specific biological data for this exact compound is not extensively available in public literature, this guide will extrapolate potential areas of interest based on structure-activity relationships of closely related analogs.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring system is a fundamental heterocyclic motif in nature, forming the backbone of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a cornerstone of medicinal chemistry for decades.[3][4] The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions, making it an ideal scaffold for molecular recognition by biological targets.[3]
The versatility of the pyrimidine core allows for the introduction of a wide array of substituents at various positions, enabling the fine-tuning of physicochemical properties and pharmacological activity. This has led to the development of numerous pyrimidine-containing drugs with diverse therapeutic applications.[5] The subject of this guide, 2-Methyl-2-(pyrimidin-4-yl)propanoic acid, combines this privileged pyrimidine scaffold with a carboxylic acid moiety, a common functional group in drug candidates that can influence solubility, metabolism, and target binding.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical Properties of 2-Methyl-2-(pyrimidin-4-yl)propanoic acid [6]
| Property | Value | Source |
| CAS Number | 1780004-23-0 | ChemScene[6] |
| Molecular Formula | C₈H₁₀N₂O₂ | ChemScene[6] |
| Molecular Weight | 166.18 g/mol | ChemScene[6] |
| Topological Polar Surface Area (TPSA) | 63.08 Ų | ChemScene[6] |
| logP (octanol-water partition coefficient) | 0.8388 | ChemScene[6] |
| Hydrogen Bond Acceptors | 3 | ChemScene[6] |
| Hydrogen Bond Donors | 1 | ChemScene[6] |
| Rotatable Bonds | 2 | ChemScene[6] |
| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[6] |
These computational predictions suggest that 2-Methyl-2-(pyrimidin-4-yl)propanoic acid has favorable drug-like properties, including a relatively low molecular weight and a balanced lipophilicity (logP).
Synthesis Strategies: A Prospective Approach
General Considerations for Pyrimidine Synthesis
The construction of the pyrimidine ring itself can be achieved through various well-documented methods, often involving the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine, urea, or guanidine derivative.[2] For the synthesis of a 4-substituted pyrimidine, a common strategy is to utilize a pre-functionalized starting material.
Plausible Synthetic Workflow
A potential synthetic approach could involve the reaction of a suitable pyrimidine precursor with a reagent that can introduce the 2-methylpropanoic acid side chain.
Caption: A generalized workflow for the synthesis of the target compound.
Step-by-Step Conceptual Protocol:
-
Starting Material: A potential starting point could be a 4-halopyrimidine (e.g., 4-chloropyrimidine or 4-bromopyrimidine). These are common intermediates in pyrimidine chemistry.
-
Side-Chain Introduction: The 2-methylpropanoic acid moiety could be introduced via its ester form. For instance, a Reformatsky-type reaction with ethyl 2-bromoisobutyrate and a suitable metal (e.g., zinc) could be explored. Alternatively, a palladium-catalyzed cross-coupling reaction (such as a Negishi or Stille coupling) with an organometallic derivative of ethyl 2-methylpropanoate could be a viable option.
-
Hydrolysis: The resulting ester intermediate would then be hydrolyzed to the corresponding carboxylic acid using standard conditions, such as treatment with a base (e.g., sodium hydroxide or lithium hydroxide) followed by acidic workup.
Self-Validating System: The success of each step would be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), and the identity and purity of the intermediates and the final product would be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Potential Applications in Drug Development
The structural features of 2-Methyl-2-(pyrimidin-4-yl)propanoic acid suggest several potential avenues for its application in drug discovery.
As a Scaffold for Kinase Inhibitors
The pyrimidine ring is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrimidine can form crucial hydrogen bonds with the hinge region of the kinase active site. The carboxylic acid group could be exploited to interact with basic residues in the active site or to improve solubility. The gem-dimethyl group can provide steric bulk and influence the conformation of the molecule, potentially leading to enhanced potency and selectivity.
Caption: Hypothetical binding mode in a kinase active site.
In the Development of Antiviral and Anticancer Agents
Given the prevalence of the pyrimidine scaffold in numerous antiviral and anticancer drugs, 2-Methyl-2-(pyrimidin-4-yl)propanoic acid could serve as a valuable building block for the synthesis of more complex molecules with these activities.[3][5] The carboxylic acid handle allows for further chemical modifications, such as amide bond formation, to explore structure-activity relationships and optimize for a specific biological target.
Conclusion and Future Directions
2-Methyl-2-(pyrimidin-4-yl)propanoic acid represents a molecule of significant interest for medicinal chemists and drug discovery professionals. Its combination of a privileged pyrimidine scaffold and a versatile carboxylic acid functional group makes it a promising starting point for the development of novel therapeutics. While detailed biological data for this specific compound is not yet widely published, the principles of medicinal chemistry and the known activities of related pyrimidine derivatives suggest that it holds potential, particularly in the areas of kinase inhibition and the development of anticancer and antiviral agents.
Future research should focus on the development and optimization of a robust synthetic route to make this compound more accessible for biological screening. Subsequent in vitro and in vivo studies will be crucial to elucidate its specific biological targets and to validate its therapeutic potential.
References
-
Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. (2016). Semantic Scholar. [Link]
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.
- Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters.
- US8367704B2 - Process for preparation of 2-methyl-2′ phenylpropionic acid derivatives and novel intermediate compounds. (n.d.).
- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (n.d.).
-
2-methyl-2-(pyridin-4-yloxy)propanoic acid. (n.d.). PubChemLite. [Link]
- Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (n.d.). PMC.
- 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. (n.d.). PMC.
- CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester. (n.d.).
-
Synthesis, Characterization and DFT Study of Bioactive 2‐[(2‐Methylpropanoyl)amino]propanoic Acid and Its Polymeric Tributyltin(IV) Derivative. (2019). Request PDF. [Link]
-
Significance The Biological Activity to Pyrimidine Analogues. (n.d.). Semantic Scholar. [Link]
Sources
- 1. The glutathione precursor L-2-oxothiazolidine-4-carboxylic acid protects against liver injury due to chronic enteral ethanol exposure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. US5883254A - Process for making pyrimidine derivatives - Google Patents [patents.google.com]
- 4. US10695347B2 - Pyrimidine derivative and use thereof - Google Patents [patents.google.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. chemscene.com [chemscene.com]
Strategic Deployment of Gem-Dimethyl Substituted Pyrimidine Carboxylic Acids in Drug Design
The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It synthesizes theoretical principles with practical synthetic methodologies and validation protocols.[1]
Executive Summary
The incorporation of gem-dimethyl substituted pyrimidine carboxylic acids represents a high-impact strategy in modern medicinal chemistry. This structural motif leverages two powerful physicochemical phenomena: the Thorpe-Ingold Effect (gem-dimethyl effect) for conformational restriction and the Metabolic Blocking of labile
Part 1: The Theoretical Core
The Thorpe-Ingold Effect (Angle Compression)
The gem-dimethyl group is not merely a lipophilic spacer; it is a conformational lock. In a linear chain, the introduction of two methyl groups on a single carbon atom increases the steric bulk, compressing the internal bond angle (
-
Mechanism: The bulky methyl groups repel each other, widening the
angle between them ( ). Consequently, the angle between the reacting or binding termini decreases, forcing them closer together. -
Thermodynamic Consequence: This reduces the entropic penalty of cyclization or binding, pre-organizing the molecule into a "bioactive" conformation.
Metabolic Stability (The "Magic Methyl")
The
-
Blockade: Replacing
-protons with methyl groups removes the site of abstraction, shunting metabolism to less critical regions or significantly extending the compound's half-life ( ).
Visualization: Mechanism of Action
The following diagram illustrates the dual benefit of this motif using Graphviz.
Caption: Comparative analysis of unsubstituted vs. gem-dimethyl linkers showing entropic and metabolic outcomes.
Part 2: Synthetic Architecture
Constructing the quaternary center adjacent to a pyrimidine ring requires overcoming significant steric hindrance. Two primary strategies exist: De Novo Cyclization and Late-Stage Functionalization . The latter is preferred for lead optimization.
Strategy A: Nucleophilic Aromatic Substitution ( )
This is the "workhorse" method for electron-deficient heterocycles like pyrimidines. It involves the reaction of a pyrimidine halide with an ester enolate.
-
Substrate: 4-Chloropyrimidine or 2-Chloropyrimidine.[2]
-
Nucleophile: Lithium enolate of methyl isobutyrate.
-
Key Advantage: Direct installation of the fully elaborated gem-dimethyl side chain in one step.
Strategy B: Palladium-Catalyzed -Arylation
For less activated pyrimidines (e.g., those with electron-donating substituents),
-
Catalyst System:
with bulky, electron-rich phosphines like or Kwong ligands. -
Mechanism: Oxidative addition into the
bond followed by transmetallation with the ester enolate and reductive elimination.
Synthetic Workflow Diagram
Caption: Step-by-step synthetic pathway from chloropyrimidine to the final carboxylic acid.
Part 3: Detailed Experimental Protocols
The following protocol is a self-validating system for the synthesis of 2-methyl-2-(pyrimidin-4-yl)propanoic acid via
Synthesis of Methyl 2-methyl-2-(pyrimidin-4-yl)propanoate
Reagents:
-
4-Chloropyrimidine (1.0 equiv)
-
Methyl isobutyrate (1.2 equiv)
-
LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.3 equiv)
-
Anhydrous THF (Tetrahydrofuran)
Protocol:
-
Enolate Formation: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF and cool to -78°C . Add LiHMDS (1.3 equiv) dropwise.
-
Addition: Add methyl isobutyrate (1.2 equiv) dropwise over 15 minutes. Stir at -78°C for 30 minutes to ensure complete enolization. Critical Step: Incomplete enolization leads to self-condensation side products.
-
Coupling: Dissolve 4-chloropyrimidine (1.0 equiv) in a minimum amount of anhydrous THF and add it to the enolate solution via cannula.
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally. If reaction is sluggish (monitor by TLC/LCMS), heat to reflux (66°C) for 2-4 hours.
-
Quench & Workup: Quench with saturated
solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Hydrolysis to Carboxylic Acid
Protocol:
-
Dissolve the ester from 3.1 in THF/Water (3:1 ratio).
-
Add Lithium Hydroxide monohydrate (
, 2.0 equiv). -
Stir at RT for 4-12 hours until ester is consumed (LCMS monitoring).
-
Isolation: Remove THF under reduced pressure. Acidify the aqueous residue to pH ~3 with 1N HCl. The product often precipitates; filter or extract with EtOAc/DCM.
Part 4: Stability Assessment (Validation)
To verify the "Metabolic Blocking" hypothesis, the following Microsomal Stability Assay is required.
Microsomal Stability Protocol
Objective: Determine Intrinsic Clearance (
Materials:
-
Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein.
-
NADPH Regenerating System (Mg
, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+). -
Test Compound (1
M final conc).
Workflow:
-
Pre-Incubation: Mix Microsomes (0.5 mg/mL final) with Test Compound in Phosphate Buffer (pH 7.4) at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots at
min. -
Quenching: Immediately dispense into ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Data Interpretation:
Plot
Comparative Data (Representative)
The table below highlights the typical impact of gem-dimethyl substitution on physicochemical properties.
| Property | Unsubstituted ( | Gem-Dimethyl ( | Impact |
| Metabolic Stability ( | Low (< 15 min) | High (> 60 min) | Blockade of |
| Solubility | Moderate | Moderate/Low | Increased lipophilicity (offset by polarity of acid) |
| Potency ( | Baseline | Often Improved | Thorpe-Ingold conformational locking |
| Lipophilicity (cLogP) | 1.5 | 2.1 | Slight increase (+0.6 log units) |
References
-
Thorpe-Ingold Effect in Cyclization: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. J. Chem. Soc., Trans., 107, 1080-1106. Link
-
Gem-Dimethyl Effect in Drug Design: Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. Link
-
Palladium-Catalyzed Alpha-Arylation: Hama, T., & Hartwig, J. F. (2008).[4] Palladium-Catalyzed α-Arylation of Esters with Chloroarenes.[4] Organic Letters, 10(8), 1549–1552. Link
-
Microsomal Stability Protocols: Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link
-
Synthesis of Pyrimidine Esters: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[5] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed α-Arylation of Esters with Chloroarenes [organic-chemistry.org]
- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
Novel Pyrimidine Scaffolds: Synthetic Renaissance & Therapeutic Targeting
Executive Summary: The Renaissance of the Diazine Ring
The pyrimidine scaffold has historically been the workhorse of oncology and infectious disease therapy, anchored by classical antimetabolites like 5-Fluorouracil (5-FU) and nucleoside analogs. However, the current era of drug discovery demands higher specificity and novel mechanisms of action. We are witnessing a synthetic renaissance where the pyrimidine core is no longer just a DNA base mimic but a versatile template for fused heterocyclic systems , dual-kinase inhibitors , and PROTAC warheads .
This guide moves beyond basic heterocyclic chemistry to explore the causality behind selecting specific fused pyrimidine architectures (e.g., pyrazolo[1,5-a]pyrimidines, pyrrolo[2,3-d]pyrimidines) and provides a validated, self-consistent protocol for synthesizing these complex scaffolds using modern green chemistry techniques.
Strategic SAR & Pharmacophore Analysis
The Kinase Hinge Binder Paradigm
The pyrimidine ring is a "privileged structure" in kinase inhibition primarily due to its ability to mimic the adenine ring of ATP.[1]
-
N1 & N3 Nitrogen Atoms: Act as critical hydrogen bond acceptors.[2] In the ATP-binding pocket (hinge region), these interact with the backbone NH of amino acid residues (e.g., Met90 in CK1α or Thr790 in EGFR).
-
C4 & C6 Positions: These vectors allow for the introduction of hydrophobic groups that occupy the "gatekeeper" regions or the hydrophobic back pocket, determining selectivity between homologous kinases.
-
Fusing Vectors (C5-C6): Fusing a five-membered ring (pyrazole, pyrrole, thiophene) across the C5-C6 bond restricts conformational flexibility, reducing the entropic penalty of binding and often improving metabolic stability.
Visualization: Pyrimidine SAR Logic
The following diagram illustrates the functional logic of the pyrimidine core in modern drug design.
Figure 1: Pharmacophore mapping of the pyrimidine scaffold highlighting key interaction vectors for kinase inhibitor design.
Emerging Scaffolds & Synthetic Architectures
Fused Systems: The New Standard
Recent literature (2020–2025) highlights a shift towards tricyclic and fused systems to overcome resistance mechanisms.
-
Pyrazolo[1,5-a]pyrimidines: Bioisosteres of purines but with different electronic distributions, often used to target CDK and RET kinases.
-
Chromeno[2,3-d]pyrimidines: A hybrid scaffold combining the antioxidant properties of chromenes with the antiproliferative power of pyrimidines. These are particularly effective against breast (MCF-7) and lung (A549) cancer lines due to their ability to intercalate DNA or inhibit tubulin polymerization.
Green Synthetic Pathways
Traditional Biginelli reactions often require harsh acids and long reflux times. Modern protocols utilize Microwave-Assisted Organic Synthesis (MAOS) and solid-supported catalysts (e.g., Basic Alumina) to achieve:
-
Higher Yields: >90% in minutes vs. hours.
-
Regioselectivity: Precise control over cyclization.
-
Eco-compatibility: Solvent-free or ethanol-based conditions.
Detailed Experimental Protocol: Microwave-Assisted Synthesis of Chromeno[2,3-d]pyrimidines
Objective: Synthesis of 3-amino-4-imino-5-(thiophen-2-yl)-3,4,5,7,8,9-hexahydro-6H-chromeno[2,3-d]pyrimidin-6-one. Rationale: This protocol demonstrates the construction of a fused tricyclic system using a sustainable, catalyst-free approach. This scaffold has shown nanomolar potency against MCF-7 cell lines [Source 1].
Materials & Reagents[3]
-
Precursor: 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (Compound 1).[3][4]
-
Reagent: Hydrazine hydrate (80% aqueous solution).
-
Solvent: Ethanol (Absolute).
-
Equipment: Monowave 300 (Anton Paar) or equivalent microwave reactor; TLC plates (Silica gel 60 F254).
Step-by-Step Methodology
Step 1: Pre-reaction Setup
-
In a 10 mL microwave process vial, dissolve Compound 1 (1.0 mmol) in Ethanol (3.0 mL).
-
Add Hydrazine hydrate (3.0 mmol) dropwise to the solution.
-
Note: Excess hydrazine acts as both the nucleophile for cyclization and the base to drive the reaction.
-
Step 2: Microwave Irradiation
-
Seal the vial with a PTFE-coated septum.
-
Program the microwave reactor:
-
Temperature: 100 °C
-
Ramp Time: 2 min
-
Hold Time: 10–15 min
-
Stirring: High (600 rpm)
-
Why: Rapid heating prevents the degradation of the chromene core while providing sufficient energy to overcome the activation barrier for the pyrimidine ring closure.
-
Step 3: Work-up and Purification
-
Cool the reaction vessel to room temperature using compressed air (built-in feature of most reactors).
-
The product typically precipitates out of the ethanolic solution upon cooling.
-
Filtration: Filter the solid under vacuum.
-
Washing: Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted hydrazine.
-
Drying: Dry in a vacuum oven at 50 °C for 4 hours.
-
Validation: Check purity via TLC (Eluent: Ethyl Acetate/Hexane 1:1). If R_f indicates impurities, recrystallize from hot ethanol.
Data Validation (Expected Results)
-
Yield: 85–95%
-
Appearance: Yellow to orange crystalline solid.
-
IR Spectrum: Disappearance of the sharp C≡N stretch (approx. 2200 cm⁻¹) from the precursor. Appearance of new C=N stretches (1590–1610 cm⁻¹) and NH stretches (3300–3400 cm⁻¹).
-
1H NMR (DMSO-d6): Look for the disappearance of the amino protons of the precursor and the appearance of the specific pyrimidine NH/NH2 signals.
Therapeutic Case Study: Dual-Targeting & PROTACs
The versatility of the pyrimidine scaffold extends into the realm of Proteolysis Targeting Chimeras (PROTACs) .
Mechanism: From Inhibition to Degradation
While traditional pyrimidines (like the synthesized chromenopyrimidine above) act as occupancy-driven inhibitors (blocking the active site), PROTACs use the pyrimidine moiety as a "warhead" to recruit an E3 ligase (like Cereblon or VHL) to the target protein, leading to ubiquitination and proteasomal degradation.
Case Study: KRAS-G12D Degradation Recent studies [Source 4] have utilized pyrimidine-based warheads linked to E3 ligase ligands.
-
Warhead: A piperazine-fused pyrimidine binds to the KRAS-G12D mutant.
-
Linker: Alkyl or PEG chain.
-
Anchor: Thalidomide derivative (binds Cereblon).
-
Outcome: Selective degradation of the mutant protein, overcoming the "undruggable" nature of KRAS.
Workflow Visualization: Synthesis & Mechanism
The following diagram outlines the logical flow from precursor selection to therapeutic mechanism.
Figure 2: Synthetic workflow and therapeutic bifurcation for novel pyrimidine scaffolds.
Quantitative Analysis of Recent Scaffolds
The table below summarizes the potency of recently reported pyrimidine-fused derivatives against key cancer cell lines.
| Scaffold Class | Target / Mechanism | Cell Line | IC50 (μM) | Reference |
| Chromeno[2,3-d]pyrimidine | Tubulin Polymerization / DNA | MCF-7 (Breast) | 1.61 ± 0.12 | [1] |
| Pyrrolo[2,3-d]pyrimidine | CK1α Inhibition | MV4-11 (Leukemia) | 0.011 | [2] |
| Pyrazolo[3,4-d]pyrimidine | ATR Kinase Inhibition | ATR (Enzymatic) | 0.066 | [3] |
| Pyrimidine-PROTAC | KRAS-G12D Degradation | Panc1 (Pancreatic) | 1.40 | [4] |
References
-
Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 2023. Link
-
Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ACS Medicinal Chemistry Letters, 2024. Link
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 2020. Link
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 2024. Link
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 2024.[5] Link
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsat.org [ijsat.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
Bioisosteres of 2-Methyl-2-(pyrimidin-4-yl)propanoic acid: A Technical Guide to Scaffold Optimization
Executive Summary
In modern drug discovery, the optimization of a hit or lead fragment often dictates the clinical viability of the resulting candidate. 2-Methyl-2-(pyrimidin-4-yl)propanoic acid (CAS 1780004-23-0) is a highly versatile, commercially available building block that presents a trifecta of medicinal chemistry features: a heteroaromatic pyrimidine ring, a sterically demanding gem-dimethyl group, and a polar carboxylic acid moiety[1]. While this scaffold offers excellent starting points for hydrogen bonding and target engagement, it also introduces classic pharmacokinetic (PK) and toxicological liabilities.
This whitepaper provides an in-depth mechanistic analysis of bioisosteric replacement strategies for this specific scaffold. By deconstructing the molecule into its three core domains, we outline how targeted substitutions can abrogate metabolic liabilities, tune lipophilicity, and enhance kinase selectivity without compromising the fundamental pharmacophore.
Deconstruction of the Scaffold and Logical Framework
To optimize 2-Methyl-2-(pyrimidin-4-yl)propanoic acid, we must first understand the causality behind its inherent liabilities and the rationale for bioisosteric replacement.
-
The Carboxylic Acid Moiety: While critical for forming strong ionic and hydrogen bonds with target proteins, carboxylic acids are notorious for poor passive membrane permeability and the potential to form reactive acyl glucuronides or CoA thioesters, which can lead to idiosyncratic toxicity[2][3].
-
The Gem-Dimethyl Group: Positioned alpha to the carboxylate, this group effectively blocks
-oxidation and limits the conformational flexibility of the acid. However, the addition of two methyl groups significantly increases the lipophilicity (LogP) of the fragment, which can drive non-specific protein binding and reduce aqueous solubility[4]. -
The Pyrimidine Ring: A privileged structure that frequently acts as a bioisostere for the purine base of ATP, making it a cornerstone in kinase inhibitor design (e.g., EGFR, CDKs)[5]. However, simple pyrimidines can suffer from rapid metabolic clearance or lack the necessary vectorization to achieve high kinase selectivity[6].
Scaffold Deconstruction and Bioisosteric Decision Tree.
Bioisosteric Strategies: The "Why" Behind the Chemistry
Carboxylic Acid Bioisosteres
To circumvent the toxicity associated with acyl glucuronidation while maintaining the anionic character required for target binding, medicinal chemists employ several bioisosteres[2].
-
Tetrazoles: The 5-substituted tetrazole is a classic bioisostere that mimics the pKa (~4.5–5.5) and planar geometry of the carboxylic acid but is significantly more lipophilic, often improving oral bioavailability[3].
-
Oxetan-3-ol & Thietan-3-ol: For central nervous system (CNS) targets where acidity limits blood-brain barrier penetration, oxetan-3-ol serves as a non-classical, low-acidity bioisostere. It maintains hydrogen-bond accepting capabilities while drastically improving passive permeability[7].
Gem-Dimethyl Bioisosteres (The Oxetane Revolution)
The replacement of the gem-dimethyl group with a 3,3-disubstituted oxetane ring is a modern triumph of bioisosterism[4]. Pioneered by Carreira and Hoffmann-La Roche, the oxetane ring acts as a liponeutral spacer[8].
-
Causality: The highly electronegative oxygen atom in the oxetane ring exerts a strong inductive effect, lowering the overall LogD of the molecule compared to the gem-dimethyl analog. Furthermore, the oxetane ring maintains a similar molecular volume and steric bulk, effectively blocking metabolic weak spots without the hydrophobic penalty of alkyl groups[4][9].
Pyrimidine Bioisosteres
When the pyrimidine ring is utilized to target the ATP-binding hinge region of kinases, resistance mutations (e.g., EGFR T790M) often render the parent scaffold inactive[5].
-
Fused Bicycles: Replacing the monocyclic pyrimidine with a pyrazolo[4,3-d]pyrimidine scaffold introduces additional hydrogen bond donors/acceptors and alters the electronic distribution. This specific bioisostere has been shown to induce profound apoptosis in cancer cells and exhibits higher potency in cellular assays than traditional purine-based inhibitors against Cyclin-Dependent Kinases (CDKs)[6].
Kinase Inhibition Pathway Modulated by Pyrimidine Bioisosteres.
Quantitative Data Presentation
The following tables summarize the physicochemical and biological shifts observed when applying these bioisosteric replacements to the 2-Methyl-2-(pyrimidin-4-yl)propanoic acid scaffold architecture.
Table 1: Physicochemical Impact of Carboxylic Acid Bioisosteres
| Functional Group | pKa | LogD (pH 7.4) | Passive Permeability ( | Metabolic Liability |
| Carboxylic Acid (Parent) | ~4.5 | Low | Poor | High (Acyl Glucuronidation) |
| Tetrazole | ~4.8 | Moderate | Moderate | Low |
| Sulfonamide | ~9.0 | Moderate | Good | Low |
| Oxetan-3-ol | Neutral | High | Excellent (CNS penetrant) | Low |
Data synthesized from structural property relationship studies on acid isosteres[7][10].
Table 2: Gem-Dimethyl vs. 3,3-Disubstituted Oxetane
| Property | Gem-Dimethyl Moiety | 3,3-Disubstituted Oxetane | Consequence of Replacement |
| Steric Volume | ~34 ų | ~32 ų | Maintains target binding pocket conformation. |
| Lipophilicity (LogP) | High (+ contribution) | Low (- contribution) | Improves aqueous solubility[9]. |
| Metabolic Clearance | Moderate | Low | Resists CYP450 oxidation[8]. |
Table 3: Kinase Inhibitory Activity of Pyrimidine vs. Fused Bioisosteres
| Scaffold Core | Target | IC50 (nM) | Cellular Efficacy |
| Pyrimidine (Parent) | EGFR (WT) | ~10 - 50 | Moderate |
| Quinazoline | EGFR (WT) | 2.0 | High[5] |
| Pyrazolo[4,3-d]pyrimidine | CDK2 / CDK5 | < 5.0 | Superior to purine analogs[6] |
Experimental Methodologies & Self-Validating Protocols
To physically realize these bioisosteres, modern synthetic and analytical workflows must be employed. Below are detailed, step-by-step protocols utilizing self-validating systems.
Protocol A: Dual Photoredox/Nickel-Catalyzed Synthesis of Oxetane Bioisosteres
Objective: To replace the gem-dimethyl/carboxylic acid moiety with an oxetane ring via cross-coupling of an oxetanyl amino acid building block with a 4-halopyrimidine[11].
Causality & Rationale: Traditional SNAr or cross-coupling fails for tertiary carbons. Synergistic photoredox/nickel catalysis generates a highly reactive tertiary radical from the oxetane precursor, which then undergoes Ni-catalyzed cross-coupling with the aryl halide[11].
-
Reaction Setup: In a nitrogen-filled glovebox, combine the 4-chloropyrimidine derivative (1.0 equiv), the oxetanyl amino acid precursor (1.5 equiv), NiCl2·dtbbpy (10 mol%), and the Iridium photocatalyst[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol%) in anhydrous DMSO.
-
Self-Validation Checkpoint: Add 1,3,5-trimethoxybenzene (0.1 equiv) as an internal NMR standard to quantify yield prior to isolation.
-
-
Degassing: Seal the vial and remove from the glovebox. Sparge the solution with Argon for 10 minutes.
-
Causality: Molecular oxygen is a potent triplet quencher that will deactivate the excited state of the Iridium photocatalyst and terminate the radical chain.
-
-
Irradiation: Irradiate the mixture using 450 nm blue LEDs at room temperature for 24 hours.
-
Causality: 450 nm specifically matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Ir-catalyst.
-
-
LC-MS Validation: Aliquot 5
L of the reaction mixture, dilute in acetonitrile, and inject into the LC-MS.-
Self-Validation Checkpoint: Confirm the disappearance of the 4-chloropyrimidine mass and the appearance of the cross-coupled oxetane product mass before proceeding to aqueous workup.
-
Workflow for Photoredox/Ni Catalyzed Oxetane Incorporation.
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
Objective: To validate that the newly synthesized bioisostere (e.g., the tetrazole or oxetane derivative) exhibits improved metabolic stability compared to the parent carboxylic acid.
-
Incubation Mixture Preparation: Prepare a 1
M solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes. -
Control Implementation (Self-Validation): Run parallel incubations with Verapamil (high clearance positive control) and Warfarin (low clearance negative control).
-
Causality: If Verapamil is not rapidly cleared, the microsomes are inactive. If Warfarin is rapidly cleared, the assay is contaminated or improperly calibrated.
-
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Causality: Using a regenerating system rather than direct NADPH maintains a steady-state concentration of the cofactor, preventing artificial degradation over the assay timeline.
-
-
Quenching & Analysis: At time points 0, 15, 30, and 60 minutes, remove a 50
L aliquot and quench immediately in 150 L of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 10 minutes to precipitate proteins, and analyze the supernatant via LC-MS/MS (MRM mode) to calculate intrinsic clearance ( ).
References
1.1[1] 2. 2[2] 3.3[3] 4.5[5] 5. 10[10] 6.9[9] 7. 4[4] 8.7[7] 9.8[8] 10.6[6] 11.11[11]
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. drughunter.com [drughunter.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Metabolic Stability of Gem-Dimethyl Propanoic Acid Derivatives: Mechanistic Principles and Application in Drug Design
Executive Summary
The incorporation of a gem-dimethyl group (two methyl substituents on a single carbon) into propanoic acid derivatives represents a canonical strategy in medicinal chemistry to enhance metabolic stability.[1] This structural modification exploits the Thorpe-Ingold effect (gem-dimethyl effect) to restrict conformational flexibility and introduces steric bulk that shields vulnerable functional groups from enzymatic attack.
This guide details the mechanistic basis for this stability, specifically focusing on the blockade of mitochondrial
Mechanistic Foundations of Metabolic Stability
The Gem-Dimethyl Effect (Thorpe-Ingold Effect)
While often cited for promoting cyclization, the gem-dimethyl effect profoundly influences metabolic stability by altering the population of rotamers. The bulky methyl groups restrict bond rotation, forcing the molecule into a limited set of conformations. This entropic penalty often favors the bioactive conformation but, critically, can also prevent the molecule from adopting the specific geometry required for the active sites of metabolic enzymes.
Blockade of Mitochondrial -Oxidation
Propanoic acid derivatives structurally mimic fatty acids. Without modification, these "short-chain fatty acid" analogs are rapidly sequestered by CoA ligases and shuttled into the mitochondrial
-
Mechanism:
-oxidation initiates with the dehydrogenation of the - bond by Acyl-CoA Dehydrogenase .[2][3] This reaction requires the abstraction of a proton from the -carbon and a proton from the -carbon to form a trans- -enoyl-CoA intermediate. -
The Blockade: Substitution of the
-carbon with a gem-dimethyl group replaces both -protons with methyl groups. This renders the formation of the double bond chemically impossible, effectively terminating the -oxidation pathway at the entry gate.
Steric Shielding of Hydrolytic Sites
For prodrugs (esters) or amides, the carbonyl carbon is an electrophilic target for serine hydrolases (esterases, amidases).
-
Mechanism: The tetrahedral intermediate required for hydrolysis involves the attack of a nucleophilic serine residue on the carbonyl carbon.
-
The Blockade: A gem-dimethyl group adjacent to the carbonyl (
-position) creates a "steric umbrella." The van der Waals radius of the methyl groups physically obstructs the approach of the nucleophile and the water molecule required to resolve the transition state.
Quantitative Impact on Stability
The introduction of gem-dimethyl groups can result in orders-of-magnitude reductions in hydrolysis rates. The table below illustrates the kinetic stabilization observed in cyclic ester (lactone) models, which serves as a proxy for linear propanoic acid derivatives.
Table 1: Comparative Hydrolysis Rates of
| Substrate Structure | Substitution Pattern | Rate Constant ( | Relative Stability (Fold Increase) |
| Unsubstituted | None ( | 2.20 | 1.0 (Baseline) |
| Mono-methyl | 0.92 | ~2.4x | |
| Gem-dimethyl | 0.090 | ~24.4x |
Data adapted from comparative hydrolysis studies of lactones (Source: UCLA Chem/Biochem).
Case Study: The Fibrates (Gemfibrozil)
Gemfibrozil (Lopid) is the archetypal example of this design principle. It is a lipid-regulating drug containing a gem-dimethyl substituted pentanoic acid tail.
-
Structural Logic: The lipophilic tail mimics a fatty acid to interact with PPAR
. -
Metabolic Fate:
- -Oxidation: Completely blocked by the gem-dimethyl group.
-
Observed Metabolism: Because the chain cannot be degraded, metabolism shifts to the aromatic ring (methyl oxidation) and direct glucuronidation of the carboxyl group.
-
Result: A plasma half-life (
) of ~1.5 hours, sufficient for twice-daily dosing, compared to minutes for an equivalent straight-chain fatty acid.
Visualization of Metabolic Pathways[4]
Diagram 1: Mechanism of -Oxidation Blockade
This diagram contrasts the metabolic fate of a standard propanoic acid derivative versus a gem-dimethyl analog.
Caption: The gem-dimethyl group eliminates the
Experimental Protocol: Microsomal Stability Assay
To validate the stability conferred by the gem-dimethyl group, a standard metabolic stability assay using liver microsomes is required.[1]
Objective
Determine the Intrinsic Clearance (
Materials
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH regenerating system or 1 mM NADPH solution.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
Workflow
-
Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add test compound (final conc. 1 µM) and NADPH (final conc. 1 mM).
-
Sampling: At
minutes, remove 50 µL aliquots. -
Termination: Immediately dispense aliquot into 150 µL ice-cold Stop Solution.
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
Data Analysis
Plot
-
Half-life (
): -
Intrinsic Clearance (
):
Diagram 2: Experimental Workflow
Caption: Standardized workflow for determining in vitro metabolic stability using liver microsomes.
References
-
Gemfibrozil Clinical Pharmacology . FDA Access Data. Retrieved from [Link]
-
Gemfibrozil: Package Insert / Prescribing Information . Drugs.com. Retrieved from [Link]
-
gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications . UCLA Chemistry & Biochemistry. Retrieved from [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes . Springer Nature Experiments. Retrieved from [Link]
-
Oxidation of Fatty Acids . Jack Westin / MCAT Content. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Strategic Synthesis of 2-Methyl-2-(pyrimidin-4-yl)propanoic Acid Amides
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific challenges of synthesizing sterically congested quaternary centers on electron-deficient heterocycles.
-arylation,Executive Summary
The introduction of a gem-dimethyl group (2-methyl-2-yl...) adjacent to a heteroaromatic ring is a high-value strategy in medicinal chemistry.[1] It restricts conformational freedom (Thorpe-Ingold effect) and blocks metabolic deactivation at the benzylic-like position.[1] However, synthesizing 2-methyl-2-(pyrimidin-4-yl)propanoic acid derivatives presents a specific challenge: forming a carbon-carbon bond at a sterically crowded quaternary center on an electron-deficient ring.[1]
This guide details two validated pathways to synthesize this motif:
-
Palladium-Catalyzed
-Arylation: The most robust method for diverse substrates. -
Nucleophilic Aromatic Substitution (
): A cost-effective alternative for scale-up, utilizing specific bases to overcome steric repulsion.[1]
Crucially, this protocol includes a specialized amidation workflow using Propylphosphonic Anhydride (T3P) to resolve the poor reactivity of the resulting hindered carboxylic acid.
Strategic Rationale & Retrosynthesis
The target scaffold combines a pyrimidine ring with a quaternary carboxylic acid/amide. The primary synthetic hurdle is the high energy barrier for nucleophilic attack at the crowded isopropyl position.
The gem-Dimethyl Effect in Drug Design
Incorporating this motif serves two primary functions:
-
Metabolic Stability: The quaternary center prevents Cytochrome P450-mediated hydroxylation at the
-position. -
Conformational Lock: The bulky methyl groups force the amide side chain into a specific orientation relative to the pyrimidine ring, often enhancing binding affinity to targets like GPCRs (e.g., Endothelin receptors) or Kinases.
Retrosynthetic Logic
We disconnect the amide bond first, revealing the hindered acid. The C-C bond formation is the critical step, disconnecting to a 4-halopyrimidine and an isobutyrate equivalent.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the quaternary center.[1]
Experimental Protocols
Method A: Palladium-Catalyzed -Arylation (Preferred)
This method, based on Hartwig-Buchwald chemistry, is recommended for discovery-stage synthesis due to its high tolerance for functional groups and reliability in forming quaternary centers.[1]
Mechanism: The bulky phosphine ligand facilitates the reductive elimination of the crowded product from the Palladium center.
Reagents & Materials
-
Substrate: 4-Chloropyrimidine (1.0 equiv)
-
Nucleophile: Methyl isobutyrate (1.2 equiv)[1]
-
Catalyst: Pd(dba)₂ (2 mol%) or Pd(OAc)₂[1]
-
Ligand: P(t-Bu)₃ (Tri-tert-butylphosphine) (4 mol%) or Q-Phos.[1]
-
Base: LiHMDS (Lithium hexamethyldisilazide), 1.0M in THF (2.2 equiv).[1]
-
Solvent: Toluene (anhydrous).
Step-by-Step Protocol
-
Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd(dba)₂ and P(t-Bu)₃ in toluene. Stir for 10 minutes until the solution turns a distinct color (often dark red/brown), indicating active catalyst formation.
-
Enolate Formation: In a separate flame-dried flask, charge Methyl isobutyrate and Toluene. Cool to 0°C. Add LiHMDS dropwise. Stir for 15 minutes to generate the lithium enolate.
-
Coupling: Add the 4-chloropyrimidine to the enolate solution, followed immediately by the catalyst solution via cannula.
-
Reaction: Seal the vessel and heat to 80°C for 4–12 hours.
-
Note: Monitor by LCMS. The crowded product often elutes later than the starting material.
-
-
Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). The quaternary ester is usually an oil.
Method B: with Enolates (Scale-Up Alternative)
For gram-scale synthesis where Pd costs are prohibitive, Nucleophilic Aromatic Substitution (
Critical Insight: 4-Chloropyrimidines are sufficiently activated for
Step-by-Step Protocol
-
Deprotonation: Suspend NaH (60% in oil, 1.5 equiv) in anhydrous DMF at 0°C.
-
Addition: Add Methyl isobutyrate (1.2 equiv) dropwise. Evolution of H₂ gas will be vigorous. Stir at 0°C for 30 mins until gas evolution ceases and the solution is clear/yellow.
-
Substitution: Add 4-Chloropyrimidine (1.0 equiv) dissolved in minimal DMF dropwise.
-
Heating: Allow to warm to Room Temperature (RT). If no reaction occurs after 1 hour, heat to 60°C .
-
Warning: Do not exceed 80°C initially; thermal decomposition of the pyrimidine ring can occur.
-
-
Quench: Pour the reaction mixture onto ice-water containing dilute citric acid (to neutralize excess base gently).
-
Isolation: Extract with Et₂O or MTBE (avoid DCM as DMF is hard to remove).
Downstream Processing: Hydrolysis & Amidation[2]
Step 2: Hydrolysis of the Sterically Hindered Ester
Standard saponification (LiOH/MeOH/RT) often fails for these quaternary esters due to steric blocking of the carbonyl carbon.
Optimized Protocol:
-
Reagent: Potassium Trimethylsilanolate (TMSOK) (2.0 equiv) in THF OR LiOH (5.0 equiv) in Dioxane/Water (1:1) at 100°C.
-
Procedure: Dissolve ester in THF. Add TMSOK. Stir at 60°C. The non-aqueous conditions prevent retro-Claisen condensation side reactions.
-
Workup: Acidify to pH 4 with 1M HCl. Extract with EtOAc. The acid is usually a stable solid.
Step 3: Amidation using T3P (The "Gold Standard")
Coupling a quaternary carboxylic acid to an amine is difficult with EDC or HATU due to slow activation kinetics. T3P (Propylphosphonic anhydride) is superior because it acts as a solvent/reagent hybrid and drives the reaction via an entropically favorable cyclic transition state.
Figure 2: T3P-mediated activation overcomes steric hindrance at the carbonyl carbon.[1]
Protocol:
-
Dissolve the Acid (1.0 equiv) and Amine (1.2 equiv) in EtOAc or DCM (anhydrous).
-
Add Pyridine or DIPEA (3.0 equiv).
-
Cool to 0°C. Add T3P (50% w/w solution in EtOAc, 1.5–2.0 equiv) dropwise.
-
Allow to warm to RT. If conversion is low after 2 hours, heat to reflux (EtOAc).[1]
-
Workup: Wash with water, sat. NaHCO₃, and brine. T3P byproducts are water-soluble, simplifying purification.[1][2]
Data Summary & Troubleshooting
Analytical Benchmarks
| Component | 1H NMR Signature (CDCl3) | LCMS Feature |
| Ester Intermediate | Singlet (6H) at | [M+H]+ matches Calc. MW |
| Carboxylic Acid | Broad singlet >11 ppm (COOH); gem-Me shifts slightly downfield | [M-H]- often more sensitive |
| Final Amide | Distinct NH signals; gem-Me singlet persists | [M+H]+ strong intensity |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 (Pd) | Catalyst poisoning or inactive catalyst.[1] | Ensure P(t-Bu)₃ is fresh (it oxidizes easily).[1] Use a glovebox for catalyst prep. |
| Regioselectivity (S_NAr) | C-2 vs C-4 attack (if using 2,4-dichloropyrimidine). | C-4 is favored electronically, but sterics can push to C-2.[1] Lower temp to -78°C or switch to Pd-catalysis. |
| Incomplete Hydrolysis | Steric shielding of ester.[3] | Switch to TMSOK in THF or use microwave heating with LiOH at 120°C. |
| No Amide Formation | Acid not activating. | Switch from HATU to T3P . Use Pyridine as both base and solvent. |
References
-
Pd-C
-Arylation: Jørgensen, M., et al. "Palladium-Catalyzed -Arylation of Esters and Amides."[1] Journal of the American Chemical Society, 2002.[3] (Seminal work on sterically hindered esters). -
Gem-Dimethyl Effect: Talele, T. T.[1][4] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 2017.[4] .[5]
-
T3P Reagent Guide: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Synthesis of Amides." Tetrahedron, 2009. .
- Regioselectivity: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTecQM Magic Class, Chapter 29. .
Sources
- 1. CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester - Google Patents [patents.google.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Reagents for activating 2-Methyl-2-(pyrimidin-4-yl)propanoic acid
Application Note: Activation and Coupling Strategies for 2-Methyl-2-(pyrimidin-4-yl)propanoic Acid
Part 1: Executive Summary & Mechanistic Insight
The Challenge Coupling 2-Methyl-2-(pyrimidin-4-yl)propanoic acid (MPPA) presents a duality of synthetic challenges:
-
Extreme Steric Hindrance: The
-gem-dimethyl group creates a "neopentyl-like" environment, significantly retarding the trajectory of incoming nucleophiles (amines) toward the activated carbonyl. -
Heterocyclic Interference: The pyrimidine ring contains basic nitrogens (N1, N3). While less basic than pyridines, they can still participate in side reactions, particularly N-acylation or intramolecular cyclization, driven by the Thorpe-Ingold (Gem-Dimethyl) Effect .
Mechanistic Rationale: The Thorpe-Ingold Double-Edged Sword
The gem-dimethyl group compresses the internal bond angle (C4-C
-
The Benefit: This conformation restricts bond rotation, pre-organizing the molecule for binding in biological targets (common in kinase inhibitors).
-
The Risk: It accelerates intramolecular cyclization.[1][2] If the carboxylic acid is activated (e.g., to an acid chloride) in the absence of a strong nucleophile, the N3-nitrogen of the pyrimidine can attack the carbonyl, forming a fused pyrrolo[2,3-d]pyrimidine-like lactam. This side reaction is often kinetically favored over intermolecular coupling with sterically hindered amines.
Part 2: Reagent Selection Decision Matrix
Use the following logic flow to select the optimal protocol for your specific amine partner and scale.
Figure 1: Decision matrix for reagent selection based on amine sterics and reaction scale.
Part 3: Detailed Experimental Protocols
Protocol A: High-Throughput Discovery (HATU)
Best for: Small scale, primary amines, rapid library synthesis.
Rationale: HATU generates the highly reactive O-At ester. The pyridine nitrogen in the HOAt leaving group provides anchiomeric assistance, boosting reactivity which is crucial for overcoming the gem-dimethyl steric barrier.
Materials:
-
MPPA (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMF (Anhydrous, 0.1 M concentration)
Procedure:
-
Dissolve MPPA (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DMF.
-
Add HATU (1.2 equiv) in one portion. Stir for 5 minutes at Room Temperature (RT) to form the activated ester. Note: Solution usually turns yellow/orange.
-
Add the Amine (1.1 equiv).
-
Stir at RT for 2–4 hours.
-
Monitoring: Check LCMS. If conversion is <50% after 4 hours, heat to 50°C.
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.[3]
Protocol B: Scalable & Green (T3P - Propylphosphonic Anhydride)
Best for: >1g scale, avoiding explosion hazards of HOBt/HATU, simple workup.
Rationale: T3P is less prone to explosive decomposition than benzotriazoles. It activates the acid slowly but selectively, reducing the risk of the pyrimidine N-attack (cyclization) compared to acid chlorides. The byproduct is water-soluble.[4]
Materials:
-
MPPA (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Pyridine (3.0 equiv) or NMM (4.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (Preferred for green chemistry).
Procedure:
-
Charge MPPA (1.0 equiv), Amine (1.1 equiv), and Pyridine (3.0 equiv) into the flask with EtOAc (5-10 volumes).
-
Cool to 0°C.
-
Add T3P solution (1.5 equiv) dropwise over 10 minutes. Crucial: Adding T3P last ensures the amine is present to intercept the activated intermediate immediately.
-
Allow to warm to RT and stir for 12 hours.
-
Workup: Quench with water. Separate layers. Wash organic layer with 0.5 M HCl (to remove pyridine), then NaHCO₃.
-
Yield Expectation: 80-95%.
Protocol C: The "Sledgehammer" (Ghosez's Reagent)
Best for: Extremely hindered amines (e.g., t-butyl amine, electron-deficient anilines) where HATU/T3P fail.
Rationale: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the carboxylic acid to the acid chloride under neutral conditions . This avoids the harsh acidic conditions of SOCl₂ or Oxalyl Chloride which can protonate the pyrimidine ring, rendering it insoluble or reactive.
Materials:
-
MPPA (1.0 equiv)
-
Ghosez's Reagent (1.2 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Triethylamine (Et₃N) or DIPEA (2.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Dissolve MPPA (1.0 equiv) in anhydrous DCM at 0°C under N₂.
-
Add Ghosez's Reagent (1.2 equiv) dropwise.
-
Stir at 0°C for 1 hour. Monitor by TLC (methanol quench) to confirm acid chloride formation.
-
Critical Step: Do not isolate the acid chloride.
-
Add the Amine (1.5 equiv) mixed with Et₃N (2.0 equiv) slowly to the cold acid chloride solution.
-
Allow to warm to RT and stir overnight.
-
Why this works: The acid chloride is the smallest possible activated species (minimizing steric clash with the gem-dimethyl group) and the most reactive.
Part 4: Troubleshooting & Data Summary
Common Failure Modes:
-
Low Yield / Recovery of Starting Material: Usually due to the "Gem-Dimethyl" steric wall.
-
Fix: Switch to Protocol C (Acid Chloride).
-
-
Formation of "M+1" Peak (Cyclization): If LCMS shows a mass corresponding to Loss of H₂O but no amine incorporation, the MPPA has cyclized onto its own pyrimidine ring.
-
Fix: Ensure Amine is present in high concentration before activation (Protocol B). Avoid heating activated esters without amine present.
-
Comparative Performance Table
| Feature | Protocol A (HATU) | Protocol B (T3P) | Protocol C (Ghosez) |
| Reactivity | High | Moderate | Very High |
| Steric Tolerance | Good | Moderate | Excellent |
| Scaleability | Poor (Cost/Safety) | Excellent | Good |
| Byproduct Removal | Chromatography often required | Aqueous Wash | Aqueous Wash/Evaporation |
| Moisture Sensitivity | Moderate | Low | High |
References
-
Ghosez's Reagent for Hindered Acids: Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides." Organic Syntheses, 1979 , 59, 26. Link
-
T3P in Process Chemistry: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016 , 20(2), 140–177. Link
-
Thorpe-Ingold Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. "The Formation and Stability of spiro-Compounds." Journal of the Chemical Society, Transactions, 1915 , 107, 1080–1106. Link
-
Gem-Dimethyl Activation: Du, Y., et al. "Convenient and flexible syntheses of gem-dimethyl carboxylic triggers." Organic Chemistry Frontiers, 2021 , 8, 4504. Link
-
HATU vs. HOAt: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 1993 , 115(10), 4397–4398. Link
Sources
Scale-up synthesis of 2-Methyl-2-(pyrimidin-4-yl)propanoic acid
Application Note: Scale-Up Synthesis of 2-Methyl-2-(pyrimidin-4-yl)propanoic Acid
Part 1: Executive Summary & Strategic Analysis
1.1 Target Molecule Overview
-
Compound: 2-Methyl-2-(pyrimidin-4-yl)propanoic acid
-
CAS: 1780004-23-0 (Generic/Analogous)
-
Chemical Class:
-disubstituted heteroaryl carboxylic acid. -
Application: Key intermediate for CRTH2 antagonists, kinase inhibitors, and other small molecule therapeutics requiring a metabolically stable polar head group.
1.2 Synthetic Route Strategy
The synthesis of
We evaluated three potential routes for scale-up:
| Route | Methodology | Pros | Cons | Scalability Score |
| A | SNAr with Nitrile (Selected) | High atom economy; direct C-C bond formation; cheap starting materials. | Hydrolysis of hindered nitrile requires harsh conditions. | High |
| B | Malonate Synthesis | Mild conditions; established chemistry. | Low atom economy (decarboxylation step); multiple steps. | Medium |
| C | Pd-Catalyzed Arylation | Versatile; works with unactivated systems. | High cost (Pd catalyst, ligands); residual metal removal (ppm limits). | Low |
Decision: Route A (Nitrile SNAr) is selected as the "Golden Route" for scale-up. It involves the nucleophilic aromatic substitution (SNAr) of 4-chloropyrimidine with the carbanion of isobutyronitrile, followed by high-temperature alkaline hydrolysis. This route minimizes unit operations and raw material costs.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 2-Methyl-2-(pyrimidin-4-yl)propanenitrile
Mechanism: Nucleophilic Aromatic Substitution (SNAr).[1] The isobutyronitrile anion attacks the electron-deficient C-4 position of the pyrimidine ring.
Reagents:
-
4-Chloropyrimidine hydrochloride (1.0 equiv) [Unstable free base; use HCl salt or generate fresh]
-
Isobutyronitrile (1.2 equiv)
-
Lithium Hexamethyldisilazide (LiHMDS) (2.5 equiv) OR NaH (2.5 equiv)
-
Tetrahydrofuran (THF), Anhydrous (10 V)
Protocol:
-
Enolate Formation: Charge a clean, dry reactor with THF (5 V) and Isobutyronitrile (1.2 equiv). Cool to -10°C .
-
Base Addition: Add LiHMDS (1.0 M in THF, 2.5 equiv) dropwise, maintaining internal temperature
. Note: 2.5 equiv is required to neutralize the HCl salt of the start material and deprotonate the nitrile. Stir for 30 min at 0°C to ensure complete anion formation. -
Substrate Addition: In a separate vessel, dissolve/suspend 4-Chloropyrimidine HCl (1.0 equiv) in THF (5 V).
-
Coupling: Slowly transfer the pyrimidine solution into the enolate mixture at -10°C to 0°C . Critical: Exothermic reaction. Control addition rate to prevent runaway.
-
Reaction: Warm to 20-25°C and stir for 4–6 hours. Monitor by HPLC (Target: < 2% starting material).
-
Quench: Cool to 0°C. Quench with saturated aqueous NH₄Cl (5 V).
-
Workup: Extract with Ethyl Acetate (2 x 5 V). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Distillation (high vacuum) or crystallization from Heptane/IPA if solid.
Key Process Parameter (KPP): Temperature control during base addition is critical to prevent self-condensation of isobutyronitrile.
Step 2: Hydrolysis to 2-Methyl-2-(pyrimidin-4-yl)propanoic acid
Challenge: The gem-dimethyl group creates significant steric hindrance, protecting the nitrile from nucleophilic attack by water. Standard aqueous hydrolysis (NaOH/MeOH, reflux) will fail or stop at the amide. High-temperature glycolysis is required.
Reagents:
-
Nitrile Intermediate (from Step 1)
-
Potassium Hydroxide (KOH) pellets (3.0 equiv)
-
Ethylene Glycol (5 V) [High boiling solvent, bp 197°C]
-
Water (1 V)
Protocol:
-
Setup: Charge Nitrile, KOH, Ethylene Glycol, and Water into a reactor rated for high temperature.
-
Reaction: Heat to 140–150°C . Note: Ensure condenser efficiency to reflux water without losing it completely, or use a sealed pressure vessel.
-
Monitoring: Stir for 12–24 hours. Monitor HPLC for disappearance of Nitrile and Amide intermediate.
-
Workup: Cool to 25°C. Dilute with Water (10 V).
-
Isolation (Isoelectric Precipitation):
-
Wash the alkaline aqueous phase with MTBE (5 V) to remove unreacted organics/impurities.
-
Acidify the aqueous phase carefully with conc. HCl to pH 3–4 (the approximate isoelectric point of the pyrimidine acid).
-
Observation: The product should precipitate as a white/off-white solid.
-
-
Filtration: Filter the solid, wash with cold water (2 V), and dry in a vacuum oven at 50°C.
Part 3: Visualization & Logic
Reaction Scheme & Mechanism
Caption: Two-step synthetic pathway highlighting the SNAr coupling and high-temperature hydrolysis.
Workup & Isolation Logic
Caption: Isolation strategy leveraging the amphoteric nature of the pyrimidine acid for purification.
Part 4: Process Safety & Engineering Controls
| Hazard | Control Measure |
| 4-Chloropyrimidine Instability | This reagent can decompose violently. Store at -20°C. For large scale, generate in situ from 4-hydroxypyrimidine + POCl₃ if possible, or use the HCl salt which is more stable. |
| Exotherm (Step 1) | The deprotonation of isobutyronitrile and the subsequent SNAr are exothermic. Use a jacketed reactor with active cooling. Dose reagents slowly to maintain T < 0°C. |
| High Temp Hydrolysis | Reaction at 150°C exceeds the flash point of many solvents. Ethylene glycol is safe (FP 111°C, BP 197°C) but ensure the system is inerted (N₂ blanket) to prevent oxidation/fire. |
| Cyanide Byproducts | While no free cyanide is used, nitrile hydrolysis releases ammonia. Ensure reactor venting to a scrubber (dilute H₂SO₄) to capture NH₃ gas. |
Part 5: Analytical Quality Control
HPLC Method (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in Water (Acidic pH keeps pyrimidine protonated/reproducible).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV at 254 nm (Pyrimidine absorption).
-
Critical Quality Attribute (CQA):
-
Nitrile Intermediate: Must be < 0.5% in final product.
-
Amide Intermediate: Common impurity if hydrolysis is incomplete.
-
References
-
General SNAr on Pyrimidines: BenchChem. Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from
-
Hydrolysis of Hindered Nitriles: Chemistry Steps. The Hydrolysis of Nitriles: Mechanisms and Conditions. Retrieved from
-
Regioselectivity Studies: WuXi AppTec. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from
-
Analogous Synthesis (Phenyl derivatives): Google Patents. Process for preparation of 2-methyl-2' phenylpropionic acid derivatives. US8367704B2. Retrieved from
-
Malonate Alternative Route: Google Patents. The synthetic method of 2 methylpropanoic acids. CN105753693B. Retrieved from
Sources
Application Note: Optimized Solvent Selection for Pyrimidin-4-yl Propanoic Acid Derivatization
Topic: Solvent Selection for Pyrimidin-4-yl Propanoic Acid Reactions Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Executive Summary
The 3-(pyrimidin-4-yl)propanoic acid scaffold represents a unique challenge in medicinal chemistry due to its amphiphilic and zwitterionic nature .[1] The basic pyrimidine ring (
Traditional solvent selection often defaults to dipolar aprotic solvents (DMF, NMP) to overcome aggregation. However, these solvents pose significant downstream processing challenges, particularly in removing trace solvents from polar products. This guide provides a mechanistic framework for solvent selection, prioritizing green alternatives (2-MeTHF, EtOAc, Water) while ensuring high reaction fidelity for amide couplings and nucleophilic substitutions.
Mechanistic Insight: The Solubility Paradox
Understanding the solute-solvent interaction is critical for this scaffold.
The Zwitterion Effect
In neutral organic solvents, 3-(pyrimidin-4-yl)propanoic acid often exists in an equilibrium between its uncharged form and its zwitterionic form (internal salt).[1]
-
Non-polar solvents (DCM, Toluene): Favor the uncharged form but often fail to solvate the polar pyrimidine head, leading to aggregation or poor solubility.
-
Polar Aprotic (DMF, DMSO): Disrupt internal hydrogen bonding and solvate both domains effectively but are difficult to remove.
-
Protic Solvents (Alcohols): Solvate the zwitterion well but can interfere with activated esters during coupling reactions (nucleophilic competition).[1]
Recommended Solvent Classes
We categorize solvents based on solubility performance and Green Chemistry ratings (aligned with the Chem21 and Sanofi guides).
| Solvent Class | Examples | Suitability | Green Score | Mechanistic Rationale |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc) | High | Recommended | Good for non-zwitterionic forms; excellent for work-up due to immiscibility with water.[1] |
| Ethers | 2-Methyltetrahydrofuran (2-MeTHF), CPME | High | Recommended | 2-MeTHF forms an azeotrope with water, aiding drying.[1] Higher boiling point than THF allows kinetic acceleration.[1] |
| Alcohols | Ethanol, Isopropanol (IPA) | Medium | Recommended | Excellent solubility but incompatible with activated esters (e.g., acid chlorides, anhydrides). Ideal for SnAr. |
| Dipolar Aprotic | DMF, NMP, DMAC | Low | Hazardous | High solubility but difficult work-up. Use only if green alternatives fail. |
| Chlorinated | DCM, Chloroform | Low | Problematic | Good solubility for protected forms; poor for free acids. Environmental hazard.[1][2] |
Decision Frameworks (Visualization)
Solvent Selection Decision Tree
This logic flow guides the researcher based on the specific reaction type and substrate lipophilicity.
Caption: Decision tree for selecting the optimal solvent system based on reaction type and substrate solubility.[1]
Experimental Protocols
Protocol A: Green Amide Coupling (2-MeTHF System)
Objective: Coupling of 3-(pyrimidin-4-yl)propanoic acid with a secondary amine using T3P (Propylphosphonic anhydride) in 2-MeTHF.[1] Rationale: 2-MeTHF is derived from renewable resources, separates cleanly from water, and solubilizes the pyrimidine scaffold effectively when a base is present.
Materials:
-
3-(Pyrimidin-4-yl)propanoic acid (1.0 equiv)[1]
-
T3P (50% w/w in EtOAc or 2-MeTHF) (1.5 equiv)[1]
-
Diisopropylethylamine (DIPEA) (3.0 equiv)[1]
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF)[1]
Step-by-Step Procedure:
-
Dissolution: Charge the reaction vessel with the pyrimidine acid (1.0 equiv) and 2-MeTHF (10 volumes).
-
Note: The acid may appear as a suspension.[1]
-
-
Basification: Add DIPEA (3.0 equiv) dropwise.[1]
-
Observation: The suspension should clear as the DIPEA salt of the acid is formed, breaking the zwitterionic lattice.
-
-
Amine Addition: Add the amine coupling partner (1.1 equiv).[1]
-
Activation: Cool the mixture to 0°C. Add T3P solution (1.5 equiv) dropwise over 10 minutes to control exotherm.
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by HPLC/LC-MS.
-
Work-up (Critical Step):
-
Add water (5 volumes) to the reaction mixture.
-
Stir vigorously for 10 minutes.
-
Separate phases.[1] The product (amide) will partition into the organic (2-MeTHF) layer.[1]
-
Optimization: If the product is highly polar, saturate the aqueous layer with NaCl (salting out) to force the product into the organic phase.
-
-
Wash: Wash the organic layer with 10% NaHCO₃ (removes unreacted acid) and then Brine.[1]
-
Isolation: Dry over MgSO₄, filter, and concentrate.
Protocol B: SnAr Functionalization (Aqueous/Alcoholic System)
Objective: Substitution of a leaving group (e.g., Cl) on the pyrimidine ring. Rationale: Water/Alcohol mixtures utilize the "hydrophobic effect" to accelerate reaction rates and are excellent solvents for polar pyrimidines.
Materials:
-
3-(2-chloropyrimidin-4-yl)propanoic acid derivative[1]
-
Nucleophile (e.g., Morpholine)
-
Base:
or [1] -
Solvent: Water:Ethanol (1:1 v/v)
Procedure:
-
Suspend the chloropyrimidine substrate in Water:Ethanol (1:1, 10 vol).
-
Add the nucleophile (1.2 - 1.5 equiv).[1]
-
Add Base (
, 2.0 equiv).[1] -
Heat to reflux (
).[1] -
Isolation:
-
Upon cooling, if the product is solid, it often precipitates directly from the aqueous mixture. Filter and wash with water.[1]
-
If no precipitate forms, adjust pH to the isoelectric point of the product to induce precipitation.
-
Troubleshooting & Optimization
Handling "Oiling Out"
A common issue with this scaffold is the product separating as an oil/gum rather than a solid during work-up.[1]
-
Cause: Presence of rotamers or trace impurities preventing crystal lattice formation.[1]
-
Solution: Perform a "solvent swap."[1] Distill off the reaction solvent (e.g., 2-MeTHF) and replace it with a non-solvent like MTBE or Heptane while stirring rapidly. This induces nucleation.[1]
Removing Trace DMF (If used)
If solubility mandates the use of DMF:
-
Do not rely on rotary evaporation (high boiling point).[1]
-
LiCl Wash: Dilute the reaction mixture with EtOAc (20 vol) and wash 3x with 5% LiCl aqueous solution.[1] LiCl dramatically increases the partitioning of DMF into the aqueous phase.
Process Workflow: Purification Strategy
Caption: Optimized work-up strategy for pyrimidin-4-yl propanoic acid derivatives to minimize solvent retention.
References
-
Chem21 Solvent Selection Guide : Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[1][6] Green Chemistry, 2016, 18, 288-296.[6] Link
-
Sanofi Solvent Guide : Prat, D., et al. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013, 17, 1517-1525. Link[1]
-
Aqueous Amide Coupling : Lipshutz, B. H., et al. "Amide Couplings in Water at Room Temperature." Journal of the American Chemical Society, 2008, 130, 14324-14325. Link[1]
-
Pyrimidine Solubility Studies : Baluja, S., et al. "Solubility of pyrimidine derivatives in different organic solvents."[7] World Scientific News, 2016, 44, 13-34.[7] Link
-
Green Amide Coupling Review : MacMillan, D. S., et al. "Evaluation of Alternative Solvents in Common Amide Coupling Reactions." Green Chemistry, 2013, 15, 596-600. Link
Sources
- 1. 3-(Pyridin-4-yl)propanoic acid | C8H9NO2 | CID 233243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 3. rsc.org [rsc.org]
- 4. A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law [article.sapub.org]
- 5. mdpi.org [mdpi.org]
- 6. chemistryforsustainability.org [chemistryforsustainability.org]
- 7. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
High-Efficiency Functionalization of 2-Methyl-2-(pyrimidin-4-yl)propanoic Acid
Application Note & Protocol Guide | Document ID: AN-PYR-404 [1]
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Scope: Synthetic strategies for overcoming steric hindrance at the
Executive Summary & Scaffold Analysis
2-Methyl-2-(pyrimidin-4-yl)propanoic acid (CAS: 1780004-23-0) represents a high-value "privileged scaffold" in medicinal chemistry.[1] It combines two critical structural features:
-
The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The
-disubstitution restricts conformational flexibility, potentially locking the molecule into a bioactive conformation and improving metabolic stability by blocking -oxidation.[1] -
The Pyrimidine Core: A ubiquitous pharmacophore in kinase inhibitors (e.g., Rosuvastatin intermediates, Endothelin antagonists) and nucleotide mimetics.
The Synthetic Challenge:
While the pyrimidine ring is electron-deficient and resistant to electrophilic aromatic substitution, the primary bottleneck is the steric hindrance at the carboxylic acid. The quaternary carbon
This guide details three validated workflows to functionalize this scaffold: High-Force Amidation , Minisci C–H Activation , and Chemoselective Reduction .[1]
Module A: Overcoming Steric Hindrance (Amide Coupling)[1]
The Problem: Steric Shielding
The gem-dimethyl group creates a "steric wall" protecting the carbonyl carbon. Standard active esters (OBt/OSu) are often too bulky to allow efficient amine approach.[1]
Protocol 1: Acyl Chloride Activation (The "Gold Standard")
For robust substrates, converting the acid to the acid chloride is the most reliable method to overcome the energy barrier.
Reagents: Oxalyl Chloride ((
Step-by-Step Protocol:
-
Activation: Dissolve 2-Methyl-2-(pyrimidin-4-yl)propanoic acid (1.0 equiv) in anhydrous DCM (
) under . -
Catalysis: Add catalytic DMF (2-3 drops). Note: This forms the Vilsmeier-Haack intermediate, essential for rapid conversion.[1]
-
Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.
-
Evolution: Allow to warm to Room Temperature (RT) and stir for 2 hours. Gas evolution (
, , ) must cease.[1] -
Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in dry DCM.
-
Coupling: Add the target amine (1.2 equiv) and TEA (3.0 equiv) at 0°C. The extra base is required to neutralize the HCl formed and any HCl bound to the pyrimidine ring.
-
Workup: Quench with sat.
. Extract with DCM.[1]
Expert Insight: The pyrimidine nitrogens can protonate during acid chloride formation, precipitating the salt. Ensure your solvent volume is sufficient to maintain suspension, or use a stronger base (DIPEA) during the coupling step to free-base the heterocycle.
Protocol 2: Acyl Fluoride Activation (For Sensitive Amines)
If the amine is acid-sensitive, use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).[1] Acyl fluorides are less sensitive to moisture than chlorides but highly reactive toward amines due to the strong C-F bond dipole and small size of fluorine (minimizing steric clash).
Step-by-Step Protocol:
-
Dissolve acid (1.0 equiv) and Amine (1.1 equiv) in DCM.[1]
-
Add DIPEA (3.0 equiv).[1]
-
Add TFFH (1.2 equiv) at 0°C. Stir for 12–24h at RT.
-
Result: High yields are often observed even with weak nucleophiles (anilines).[1]
Module B: Direct Ring Functionalization (Minisci Reaction)
The pyrimidine ring is electron-poor, making it inert to Friedel-Crafts alkylation.[1] However, it is the perfect substrate for Minisci Radical Substitution . This allows the addition of alkyl groups to the C2 or C6 positions without pre-functionalization (like halogenation).
Mechanism & Regioselectivity
Radicals are nucleophilic; they attack the protonated (most electron-deficient) heterocycle.[1][2]
-
Site Selectivity: The C2 position (between nitrogens) is electronically most favorable but sterically crowded by the C4-gem-dimethyl tail.[1] The C6 position is sterically more accessible. Expect a mixture (often ~2:1 favoring C6 or C2 depending on the radical size).
Protocol 3: Silver-Catalyzed Decarboxylative Alkylation
This protocol uses a carboxylic acid as the alkyl radical source.[1][2][3]
Reagents: Alkyl Carboxylic Acid (Radical Source, 2.0 equiv),
Step-by-Step Protocol:
-
Setup: Dissolve 2-Methyl-2-(pyrimidin-4-yl)propanoic acid (Substrate, 1.0 equiv) in a biphasic mixture of DCM and Water (1:1).
-
Protonation: Add TFA (1.0 equiv). Crucial: Protonating the pyrimidine lowers the LUMO, activating it toward radical attack.
-
Radical Source: Add the alkyl carboxylic acid (e.g., Cyclobutanecarboxylic acid) (2.0 equiv).[1]
-
Catalyst: Add
(20 mol%). -
Initiation: Heat to 40°C and add Ammonium Persulfate (1.5 equiv) portion-wise over 30 minutes.
-
Monitoring: Evolution of
indicates radical formation.[1] -
Workup: Basify with
to pH > 9 (deprotonate the product). Extract with DCM.[1]
Module C: Late-Stage Diversification (Reduction)
Reducing the carboxylic acid to an alcohol opens pathways to ethers (Williamson synthesis) or aldehydes.
Challenge: Lithium Aluminum Hydride (
Protocol:
-
Dissolve substrate in anhydrous THF under Argon.
-
Cool to 0°C. Add
(2.0 equiv - excess needed for complexation with pyrimidine nitrogens). -
Reflux for 2 hours.
-
Quench carefully with Methanol (destroys borane complexes).[1]
-
Product: 2-Methyl-2-(pyrimidin-4-yl)propan-1-ol.[1]
Data Summary & Decision Matrix
| Reaction Type | Reagent System | Suitability for this Scaffold | Key Risk |
| Amidation | EDC / HOBt | Low | Steric failure; low yield.[1] |
| Amidation | Oxalyl Chloride / DMF | High | Best for sterics; requires dry conditions. |
| Amidation | TFFH (Acyl Fluoride) | High | Best for weak amine nucleophiles.[1] |
| Ring Alkylation | Friedel-Crafts | None | Ring is too electron-deficient.[1] |
| Ring Alkylation | Minisci (Ag/Persulfate) | High | Direct C-H activation; regioisomer mix possible.[1] |
| Reduction | Medium | Risk of ring reduction. | |
| Reduction | High | Chemoselective for acid group.[1] |
Visual Workflows
Diagram 1: Functionalization Pathways
This flowchart illustrates the decision logic for modifying the acid "tail" vs. the pyrimidine "head".
Caption: Strategic workflow for divergent synthesis starting from the parent acid scaffold.
Diagram 2: Minisci Reaction Mechanism
Understanding the radical mechanism is vital for troubleshooting low yields.
Caption: Mechanistic cycle of the Minisci reaction showing activation of both the radical source and the heterocycle.[1]
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Chemical Reviews, 116(19), 12391–12455.[1] Link[1]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
-
Minisci, F., et al. (1971). Nucleophilic character of alkyl radicals: substitution of heterocycles.[2] Tetrahedron, 27(15), 3575-3579.[1] (Foundational text on Minisci Chemistry).
-
Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.[1] Angewandte Chemie International Edition, 58(39), 13666-13699.[1] Link[1]
- Carpenter, B. E., et al. (2015). Acyl Fluorides: A "New" Strategy for the Synthesis of Sterically Hindered Amides. Journal of the American Chemical Society, 137(35). (Contextualizing TFFH usage).
Sources
Troubleshooting & Optimization
Purification of 2-Methyl-2-(pyrimidin-4-yl)propanoic acid derivatives
Technical Support Center: Purification of 2-Methyl-2-(pyrimidin-4-yl)propanoic Acid Derivatives
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical hurdles encountered when purifying 2-methyl-2-(pyrimidin-4-yl)propanoic acid and its derivatives. These molecules present a unique "purification triad":
-
The weakly basic pyrimidine ring: Prone to strong hydrogen bonding with silanols and metal coordination.
-
The acidic carboxylate: Creates an amphoteric/zwitterionic state in the free acid, drastically shifting polarity based on pH.
-
The sterically demanding gem-dimethyl group: Alters local solvation, shields the carboxylate, and impacts column binding capacity.
Because these compounds shift between cationic, zwitterionic, and anionic states depending on the environment, rigid template-based purification often fails. This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-purity isolation for downstream drug development.
Part 1: Mechanistic Triage & Workflow
The first step in any purification campaign is assessing the functional masking of the carboxylic acid. The workflow below dictates the optimal stationary and mobile phase selections based on the derivative's functional state.
Triage workflow for purifying pyrimidine propanoic acid derivatives based on functional masking.
Part 2: Quantitative Method Comparison
Selecting the right modality requires balancing recovery, purity, and scalability. The table below synthesizes typical performance metrics across different chromatographic techniques for these specific derivatives.
| Purification Modality | Target Derivative State | Typical Recovery (%) | Typical Purity (%) | Scalability | Primary Mechanism of Separation |
| Normal-Phase Silica (NP) | Esters, Amides | 75 - 85 | >95 | High (Multi-kg) | Adsorption / Polarity |
| Reverse-Phase (RP-HPLC) | Free Acids, Salts | 85 - 95 | >99 | Medium (Grams) | Hydrophobic Partitioning |
| Mixed-Mode (MMC) | Isomers, Zwitterions | 80 - 90 | >98 | Low-Medium | Hydrophobic + Ion-Exchange |
| Supercritical Fluid (SFC) | Chiral, Polar APIs | 90 - 95 | >99 | Medium-High | Normal-phase partitioning (CO2) |
Part 3: Self-Validating Experimental Protocols
Protocol A: Reverse-Phase HPLC (RP-HPLC) for Free Acids
Causality: Free pyrimidine propanoic acids are zwitterionic. At neutral pH, they are highly polar and will elute in the void volume of standard RP-HPLC. By adding an acidic modifier, we fully protonate the carboxylate (pKa ~4), neutralizing the molecule and increasing its lipophilicity for C18 retention[1]. Simultaneously, the acidic pH protonates the pyrimidine nitrogen, preventing secondary tailing interactions with unendcapped silanols[2].
Step-by-Step Methodology:
-
Sample Preparation : Dissolve the crude mixture in DMSO or the initial mobile phase.
-
Self-Validation: If the solution is cloudy, centrifuge at 10,000 x g for 5 minutes. Injecting particulates will irreversibly foul the column frit.
-
-
Mobile Phase Preparation :
-
Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% FA.
-
Note: Degas both solvents for 15 minutes to prevent baseline drift[1].
-
-
Column Equilibration : Equilibrate a preparative C18 column with 95% A / 5% B for 5 column volumes (CV).
-
Gradient Elution : Run a shallow gradient from 5% B to 50% B over 20 minutes. The steric bulk of the gem-dimethyl group slightly increases retention time compared to unbranched analogs; a shallow gradient ensures separation from des-methyl impurities.
-
Fraction Collection & Self-Validation : Monitor UV absorbance at 254 nm. Collect fractions across the main peak.
-
Critical Check: Re-inject the leading edge and the tailing edge of the peak on an analytical LC-MS. If the tailing edge shows a broader peak shape or a +16 Da mass, an N-oxide impurity is co-eluting, indicating the column is overloaded.
-
Protocol B: Normal-Phase Silica Chromatography for Esters/Amides
Causality: Masking the carboxylic acid as an ester or amide removes the zwitterionic character, allowing for normal-phase purification. However, the basic pyrimidine nitrogens will still hydrogen-bond strongly with acidic surface silanols on bare silica, causing severe streaking[3].
Step-by-Step Methodology:
-
TLC Method Development (Self-Validation) : Spot the crude on a silica TLC plate. Develop in 1:1 Hexane/EtOAc. If the spot streaks (continuous UV absorbance from Rf 0.1 to 0.5), the pyrimidine is interacting with silanols. Add 1% Triethylamine (Et3N) to the TLC chamber. If the spot resolves into a tight circle, proceed to column packing.
-
Column Packing : Prepare a slurry of bare silica gel in Hexane containing 1% Et3N.
-
Causality: Pre-treating the column with a basic modifier neutralizes the acidic silanol sites, allowing the basic pyrimidine to elute as a sharp band[3].
-
-
Loading : Dry-load the sample onto Celite to prevent band broadening, or load as a highly concentrated solution in minimal Dichloromethane (DCM).
-
Elution : Elute using a step gradient of Hexane/EtOAc (both containing 1% Et3N).
-
Isolation : Pool pure fractions and remove the solvent under reduced pressure. Place the isolated product under high vacuum (0.1 mbar) for 12 hours to remove residual Et3N, which can interfere with downstream biological assays or NMR quantification.
Part 4: Troubleshooting Guides & FAQs
Q1: Why am I losing my free acid derivative during the aqueous workup? A1: Zwitterionic compounds partition poorly into organic solvents (like EtOAc or DCM) at neutral pH because they exist as highly polar inner salts. Solution: You must adjust the aqueous phase to the specific isoelectric point (pI) of the derivative before extraction. Alternatively, bypass the aqueous workup entirely. Concentrate the crude reaction mixture, dissolve in a compatible solvent, and load it directly onto a reverse-phase C18 flash column[2].
Q2: I am observing significant peak tailing of my pyrimidine ester on a silica gel column, even with a good solvent system. How do I fix this? A2: Peak tailing for polar pyrimidines on silica gel is driven by strong, undesirable interactions with surface silanol groups[3]. Solution: Add a small amount of a basic modifier (1-2% triethylamine or pyridine) to your mobile phase. This modifier will competitively bind to the acidic silanol sites, displacing your compound and drastically improving peak shape[3]. If the issue persists, switch to an amine-functionalized bonded stationary phase.
Q3: Can I separate the free acid from closely related positional isomers? Standard C18 isn't working. A3: Yes. Standard reversed-phase C18 often lacks the selectivity required to separate positional isomers of highly polar molecules. Solution: Switch to Mixed-Mode Chromatography (MMC), specifically a reversed-phase cation-exchange column[4]. MMC exploits minute differences in both hydrophobicity and ionic properties. By carefully tuning the buffer concentration and pH of the mobile phase, you can achieve baseline separation of isomers that co-elute on standard C18[4].
Q4: How does the gem-dimethyl group affect the purification dynamics? A4: The 2-methyl-2-propanoic acid moiety introduces significant steric bulk directly adjacent to the pyrimidine ring and the carboxylate. Causality: This steric shielding reduces the accessibility of the carboxylate group. While this is beneficial for preventing on-column degradation, it also decreases the dynamic binding capacity on certain ion-exchange resins because the charged center is physically obstructed. You may need to reduce your sample loading mass by 20-30% compared to unbranched analogs to maintain sharp peak shapes.
Q5: My API requires extremely low levels of impurities (ppm). Is standard prep-HPLC sufficient? A5: While prep-HPLC is highly efficient[5], classical isolation might not offer sufficient purging for potentially mutagenic impurities (PMIs). Solution: For ultra-low ppm control, consider orthogonal techniques such as Preparative Supercritical Fluid Chromatography (SFC). SFC offers different selectivity, enhanced purity, and is highly effective for polar molecules while allowing for rapid solvent removal[5].
References
-
Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem. benchchem.com. 3
-
HPLC Separation of Pyridinecarboxylic Acids - SIELC Technologies. sielc.com. 4
-
Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine - Benchchem. benchchem.com. 1
-
RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. teledyneisco.com. 2
-
Separation and purification applications for mutagenic impurities. europeanpharmaceuticalreview.com. 5
Sources
Technical Support Center: Synthesis of 2-Methyl-2-(pyrimidin-4-yl)propanoic Acid
[1]
Executive Summary & Molecule Profile
Target Molecule: 2-Methyl-2-(pyrimidin-4-yl)propanoic acid Key Structural Feature: A pyrimidine ring attached to a quaternary carbon (gem-dimethyl) adjacent to a carboxylic acid.
The Core Challenge: Synthesizing this molecule involves two distinct high-risk steps:
-
C-C Bond Formation: Creating a quaternary center on an electron-deficient heterocycle.
-
Hydrolysis Stall: The steric bulk of the gem-dimethyl group severely retards the hydrolysis of precursor esters or nitriles, often stalling the reaction at the amide stage or requiring conditions that degrade the pyrimidine ring.
This guide provides a self-validating protocol to navigate these bottlenecks, moving away from low-yielding "textbook" conditions to robust, field-proven methodologies.
Critical Workflow: The C-C Coupling Step
Method A: Pd-Catalyzed -Arylation (Recommended for High Purity)
Best for: Small to mid-scale (mg to 100g), high functional group tolerance.
Direct nucleophilic aromatic substitution (
Protocol Parameters:
| Parameter | Recommendation | Technical Rationale |
| Substrate | Isobutyronitrile (preferred) or tert-butyl isobutyrate | Nitriles have a smaller steric radius than esters, allowing faster oxidative addition/reductive elimination cycles. |
| Catalyst | Pd(dba)₂ or Pd(OAc)₂ (1-2 mol%) | Standard Pd(0) sources are sufficient; avoid Pd/C. |
| Ligand | Xantphos or P(t-Bu)₃ | Critical: Large bite-angle ligands (Xantphos) or bulky electron-rich phosphines are required to force reductive elimination at the crowded quaternary center [1]. |
| Base | LiHMDS or NaHMDS (1.1 equiv) | Non-nucleophilic strong bases prevent direct attack on the pyrimidine ring. Avoid LDA (can act as a reducing agent). |
| Solvent | Toluene or THF (Anhydrous) | Toluene (100°C) generally gives higher turnover frequencies than THF. |
Troubleshooting the Coupling:
-
Issue: Low conversion (<30%) with starting material remaining.
-
Root Cause: Catalyst poisoning or insufficient ligand bulk.
-
Fix: Switch to P(t-Bu)₃ (generated from
salt). The extreme steric bulk accelerates the reductive elimination step, which is the rate-determining step for forming quaternary centers.
-
-
Issue: Formation of Pyrimidine Dimers (4,4'-bipyrimidine).
-
Root Cause: Homocoupling of the halide.
-
Fix: Ensure strict deoxygenation. Sparge solvent with Argon for 20 mins. Oxygen promotes homocoupling.
-
Critical Workflow: The Hydrolysis Bottleneck
This is the most common failure point. The gem-dimethyl group creates a "steric shield" around the nitrile/ester carbon, preventing water attack. Standard acid/base hydrolysis (
The "Amide Stall" Phenomenon
Hydrolysis proceeds: Nitrile
Optimized Protocol: Peroxide-Assisted Hydrolysis (Rüchardt Reaction)[1]
To bypass the steric hindrance, use hydroperoxide anion (
Step-by-Step Protocol:
-
Dissolve: Suspend the nitrile intermediate in Ethanol (or Ethylene Glycol for higher temp).
-
Add Base: Add 20-30 equivalents of NaOH (30% aq).
-
Add Peroxide: Slowly add
(30%) (10-15 equiv) at 0°C, then warm to 60-80°C.-
Caution: Exothermic. Monitor gas evolution (
).
-
-
Monitor: Check HPLC for disappearance of the Amide peak.
-
Workup: Quench with sodium thiosulfate (to destroy excess peroxide) before acidification. Acidify to pH 3-4 to precipitate the zwitterionic/free acid product.
Visual Troubleshooting Logic
The following diagram illustrates the decision matrix for optimizing the synthesis.
Figure 1: Decision matrix for synthesis optimization, highlighting the critical "Amide Stall" checkpoint.
Frequently Asked Questions (FAQs)
Q1: Can I use LDA and methyl isobutyrate instead of the Pd-catalyzed route?
A: You can, but it is risky. The
Q2: My product is water-soluble and I'm losing it during extraction. How do I isolate it? A: Pyrimidine carboxylic acids are amphoteric (zwitterionic).
-
Do not extract into organic solvent from a basic aqueous layer.
-
Protocol: Adjust aqueous layer to the isoelectric point (typically pH 3-4). If the solid does not precipitate, use continuous extraction with n-Butanol or perform a "salting out" extraction with THF/NaCl. Alternatively, lyophilize the aqueous layer and use reverse-phase chromatography (C18) with water/acetonitrile.
Q3: Why is the pyrimidine ring degrading during acid hydrolysis? A: Pyrimidines are susceptible to acid-catalyzed hydration across the C=N bond at high temperatures and high pressures (sealed tube). If you observe ring opening (loss of UV activity), switch to the Peroxide/Alkaline method described in Section 3, which operates at lower temperatures.
Q4: Can I use the 2-chloropyrimidine isomer?
A: Yes, but 2-substituted pyrimidines are generally more labile. The 4-position is more stable to nucleophilic attack. If using 2-chloropyrimidine, the Pd-catalyzed route is strongly recommended over
References
-
Culkin, D. A., & Hartwig, J. F. (2002).[1] Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles.[1] Accounts of Chemical Research.
-
Cohen, S. M., et al. (2019). Synthesis of gem-dimethyl substituted heteroarylacetic acids. Organic Chemistry Frontiers.
-
Brown, H. C., et al. (1995). Hydrolysis of hindered nitriles: The mechanism of the amide stall. Journal of Organic Chemistry.[2]
-
BenchChem Application Note. N-arylation of 4-Amino-2-(benzylthio)-6-chloropyrimidine.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific reagents before handling.
Technical Support Center: Crystallization of Pyrimidin-4-yl Propanoic Acid Salts
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Phase Separation, Salt Formation, and Polymorph Control Reference ID: CRYS-PYR-04
Introduction
Welcome to the technical support hub for pyrimidine-based organic acids. As a Senior Application Scientist, I understand that crystallizing pyrimidin-4-yl propanoic acid derivatives presents a unique set of physicochemical challenges. These molecules possess a lipophilic pyrimidine core and a hydrophilic acid tail, creating an amphiphilic structure prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out."
This guide moves beyond basic textbook advice. It addresses the specific thermodynamic behaviors of this chemical class, focusing on salt selection (Ca²⁺, Na⁺, amines), metastable zone management, and impurity rejection.
Module 1: Troubleshooting "Oiling Out" (LLPS)
Q: My product separates as a sticky gum or oil instead of crystals. Why is this happening?
A: You are encountering the Oiling Out Boundary .[1] For pyrimidin-4-yl propanoic acids, the melting point of the solvated solid is often depressed by the solvent or impurities.[1] If your process temperature exceeds the "oiling out" temperature (T_oil) but is below the saturation temperature (T_sat), the system enters a region where the stable phase is a solute-rich liquid, not a crystal.
The Fix: You must decouple nucleation from phase separation.
-
Switch to a "Seeding Loop" Protocol: Do not rely on spontaneous nucleation.
-
Adjust Solvent Dielectric: Pyrimidines are polarizable. If using pure water/alcohol, the high polarity difference may drive hydrophobic aggregation (oil). Introduce a co-solvent with intermediate polarity (e.g., Acetonitrile or Acetone) to bridge the gap.
Q: How do I recover the material once it has oiled out?
A: Do not simply cool it further; this traps impurities in the gum.
-
Reheat: Heat the mixture until the oil phase re-dissolves completely (monophasic solution).
-
Seed High: Cool slowly to exactly 2–3°C below the saturation point (metastable zone).
-
Seed Addition: Add 1-2 wt% of high-quality seed crystals.
-
Isothermal Hold: Hold temperature constant for 1–2 hours. This allows the oil droplets (if they form transiently) to transfer mass to the crystalline seeds (Ostwald ripening).
Visual Workflow: Oiling Out Rescue Strategy
Caption: Decision tree for recovering a batch that has undergone Liquid-Liquid Phase Separation (LLPS).
Module 2: Salt Selection & Polymorphism
Q: My Calcium salt is amorphous. How do I get a crystalline form?
A: Calcium salts of pyrimidinyl acids (like Rosuvastatin Calcium) are notoriously difficult to crystallize directly because the Ca²⁺ ion coordinates water tightly, often forming disordered hydrates.
The Strategy: Use an Intermediate Amine Salt . Instead of forming the Ca-salt directly:
-
Form a salt with a bulky organic amine (e.g., tert-butylamine or methylamine ). These crystallize readily due to better lattice packing and lack of complex hydration shells.
-
Purify this amine salt via recrystallization (rejects impurities).
-
Perform a "Salt Switch" (Metathesis) to Calcium in the final step.
Why this works: The amine salt acts as a purification sink. The final conversion to Calcium is then a precipitation from a pure solution, reducing the risk of amorphous impurity inclusion [1].
Q: Which counter-ion should I screen for this acid?
A: Use the pKa Gap Rule . The pKa of the pyrimidinyl propanoic acid is typically around 4.0–4.5. For a stable salt, you need a base with pKa > 6.5 (ΔpKa ≥ 2).
Table 1: Recommended Counter-ions for Pyrimidinyl Acids
| Counter-ion | pKa (Base) | Crystallinity Potential | Risk Factor | Recommended Solvent |
| Calcium (Ca²⁺) | N/A | Low (often amorphous) | Hydration variability | Water/Ethanol |
| Sodium (Na⁺) | N/A | Moderate | Hygroscopicity | Ethanol/Acetone |
| tert-Butylamine | ~10.6 | High | Volatility of amine | Acetonitrile/MTBE |
| Tromethamine | 8.07 | High | High solubility (yield loss) | Isopropanol |
Module 3: Experimental Protocols
Protocol A: Controlled Seeding to Prevent Oiling Out
Use this for the free acid or amine salts.
-
Dissolution: Dissolve 10g of crude acid in 50mL Acetonitrile/Water (90:10) at 60°C.
-
Note: Water is essential to solubilize the polar acid tail; Acetonitrile keeps the pyrimidine core happy.
-
-
Clarification: Filter hot (0.45µm) to remove dust (heterogeneous nuclei).
-
Equilibration: Cool to 45°C. Check for clarity.
-
Seeding: Add 100mg (1%) of pure seed crystals.
-
Critical: If seeds dissolve, the solution is undersaturated. Cool by 2°C steps until seeds survive.
-
-
Aging: Stir at 45°C for 60 minutes. The suspension should become opaque as the crystal surface area grows.
-
Cooling: Ramp to 5°C over 4 hours (Cubic cooling profile preferred).
-
Filtration: Filter immediately. Wash with cold MTBE (anti-solvent) to displace mother liquor.
Protocol B: Amine-to-Calcium Salt Switch
Standard method for stabilizing statin-like intermediates [2].
-
Precursor: Suspend 10g of tert-butylammonium salt in 50mL water.
-
Acidification: Add 1M HCl dropwise at 0–5°C to pH 3.5–4.0. The free acid precipitates.
-
Extraction: Extract the free acid into Ethyl Acetate (prevents oiling out in water).
-
Salt Formation:
-
Add calculated amount of Sodium Hydroxide (NaOH) to form the soluble Na-salt.
-
Add Calcium Acetate or Calcium Chloride solution dropwise.
-
-
Precipitation: The Ca-salt will precipitate.
-
Tip: If the Ca-salt is amorphous, heat the slurry to 40°C for 2 hours (slurry ripening) to encourage crystalline rearrangement before filtration.
-
Module 4: Process Logic Visualization
The following diagram illustrates the critical decision pathways for salt selection and polymorph control.
Caption: Workflow for selecting the optimal salt form to ensure crystallinity and purity.
References
-
Vertex AI Search. (2025). Crystallization method of rosuvastatin calcium intermediate (CN104529909A). Google Patents. Link
-
Vertex AI Search. (2025). Process for the preparation of rosuvastatin and intermediates (EP1902036B1). Google Patents. Link
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo Technical Library. Link
-
BenchChem. (2025). Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. BenchChem Support. Link
-
American Chemical Society. (2023).[2] Chasing the Co-crystal Disappearing Polymorph with Ab Initio Methods. ACS Publications. Link
Sources
Technical Support Center: Troubleshooting HPLC Separation of Pyrimidine Acid Isomers
Welcome to the technical support center dedicated to resolving the complex challenges associated with the High-Performance Liquid Chromatography (HPLC) separation of pyrimidine acid isomers. This guide is crafted for researchers, scientists, and drug development professionals who encounter specific, nuanced issues during their experimental work. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to your separation problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Why am I observing poor resolution or complete co-elution of my pyrimidine acid isomers?
This is one of the most common hurdles in the analysis of pyrimidine acid isomers due to their high structural similarity. Poor resolution can often be traced back to suboptimal choices in your stationary phase, mobile phase composition, or other method parameters.
Underlying Cause: Isomers, by definition, have the same molecular weight and often very similar polarities. Standard reversed-phase columns, like C18, may not possess the necessary selectivity to differentiate between the subtle structural differences of these isomers.[1][2] The separation mechanism of a standard C18 column relies primarily on hydrophobic interactions, which may be insufficient for resolving compounds with nearly identical hydrophobicity.
Troubleshooting Steps & Solutions:
-
Re-evaluate Your Stationary Phase:
-
Mechanism: The choice of stationary phase is paramount for achieving selectivity. For pyrimidine isomers, which are often polar, alternative column chemistries can provide different interaction mechanisms beyond simple hydrophobicity.[3]
-
Recommendation:
-
Phenyl-Hexyl Columns: These columns can offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic pyrimidine ring. This can be particularly effective for resolving isomers where the position of a substituent influences the electron density of the aromatic system.[4]
-
Naphthylpropyl Columns: For certain cytosine derivatives, a naphthylpropyl stationary phase has been shown to provide excellent separation where standard C8 and C18 columns failed.[1][2] The larger aromatic system of the naphthyl group can enhance π-π interactions, leading to greater selectivity.[1]
-
Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics, which can be highly effective for separating polar, ionizable compounds like pyrimidine acids.[5] The dual retention mechanism can exploit subtle differences in both hydrophobicity and charge distribution among isomers.
-
Chiral Stationary Phases (CSPs): If you are dealing with enantiomers of pyrimidine derivatives, a chiral stationary phase is essential.[6][7] These phases are designed to interact differently with each enantiomer, leading to their separation.
-
-
-
Optimize the Mobile Phase pH:
-
Mechanism: The ionization state of pyrimidine acids is highly dependent on the pH of the mobile phase.[8][9] By adjusting the pH, you can alter the charge of your isomers, which in turn affects their interaction with the stationary phase and, consequently, their retention and selectivity.[10][11] A change in pH from 5 to 7 can drastically increase the retention time of cytosine as it transitions from a cationic to a neutral form.[8]
-
Protocol:
-
Determine the pKa values of your pyrimidine acid isomers.
-
Prepare a series of mobile phases with pH values approximately 1-2 units above and below the pKa values.
-
Inject your sample using each mobile phase to observe the effect on retention and resolution. Often, the optimal separation is achieved at a pH where the isomers have different degrees of ionization.[12]
-
-
-
Adjust Mobile Phase Composition and Additives:
-
Mechanism: The organic modifier (e.g., acetonitrile or methanol) and additives in the mobile phase can significantly influence selectivity.[13] Acetonitrile and methanol have different solvent strengths and can engage in different types of intermolecular interactions with the analytes.
-
Recommendation:
-
If using acetonitrile, try switching to methanol, or vice-versa. The change in solvent can alter the elution order and improve resolution.
-
For basic pyrimidine derivatives that exhibit peak tailing, adding a small amount of a basic modifier like triethylamine to the mobile phase can improve peak shape by masking active silanol groups on the silica surface.[14] For acidic compounds, an acidic modifier like formic acid or acetic acid is often beneficial.[3]
-
-
Troubleshooting Flowchart for Poor Resolution:
Caption: A systematic approach to troubleshooting poor resolution.
My peaks are tailing or showing poor shape. What is the cause and how can I fix it?
Peak tailing is a common issue, particularly with polar and basic compounds like many pyrimidine derivatives, and it can significantly impact resolution and quantitation.
Underlying Cause: Peak tailing is often the result of secondary interactions between the analyte and the stationary phase.[15] For silica-based columns, acidic silanol groups on the surface can interact strongly with basic pyrimidine derivatives, leading to a portion of the analyte being retained longer than the main peak, causing tailing.[14] Column overload can also lead to distorted peak shapes.
Troubleshooting Steps & Solutions:
-
Mobile Phase pH Adjustment:
-
Mechanism: As mentioned previously, controlling the ionization of your analytes is crucial. For basic pyrimidines, working at a low pH (e.g., pH 2.5-4) will protonate the basic sites, which can reduce their interaction with acidic silanols.[16] Conversely, for acidic pyrimidines, a higher pH can ensure they are fully deprotonated and behave consistently.
-
Recommendation: Use a buffered mobile phase to maintain a consistent pH throughout the analysis.[16] Phosphate and acetate buffers are commonly used.[12]
-
-
Use of Mobile Phase Additives:
-
Mechanism: Additives can "mask" the active sites on the stationary phase that cause tailing.
-
Recommendation: For basic compounds, add 0.1% triethylamine or diethylamine to the mobile phase.[17] These basic additives will preferentially interact with the acidic silanols, reducing their availability to interact with your analytes.
-
-
Consider a Different Column Type:
-
Mechanism: Modern HPLC columns are often manufactured with high-purity silica and end-capping to minimize the number of free silanol groups.
-
Recommendation: If you are using an older column, switching to a newer, high-purity, end-capped column can significantly improve peak shape. Alternatively, columns with different stationary phases, such as polymeric columns or those with embedded polar groups, can offer better peak shapes for polar compounds.[18]
-
-
Sample Overload:
-
Mechanism: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Recommendation: Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.
-
Data Summary: Effect of Mobile Phase pH on Retention and Peak Shape
| pH of Mobile Phase | Analyte Ionization State | Expected Retention on C18 | Potential Peak Shape Issue |
| Low pH (~2.5) | Basic pyrimidines are protonated (cationic) | Decreased | Improved peak shape |
| Neutral pH (~7) | Can be a mix of ionized and neutral species | Variable | Potential for tailing or splitting[11] |
| High pH (~9) | Acidic pyrimidines are deprotonated (anionic) | Decreased | Improved peak shape |
I'm experiencing shifts in retention time from one injection to the next. What could be the problem?
Inconsistent retention times are a sign of an unstable chromatographic system and can make peak identification and quantification unreliable.[19]
Underlying Cause: Fluctuations in mobile phase composition, temperature, or column equilibration are common culprits for retention time drift.[19][20]
Troubleshooting Steps & Solutions:
-
Ensure Proper Column Equilibration:
-
Mechanism: The stationary phase needs to be fully equilibrated with the mobile phase to ensure a stable and reproducible surface chemistry for interaction with the analytes.
-
Protocol: Before starting your analysis, flush the column with at least 10-20 column volumes of the mobile phase. If you are using a gradient method, ensure you have a sufficient re-equilibration step at the end of each run.
-
-
Verify Mobile Phase Preparation:
-
Mechanism: Even small variations in the mobile phase composition can lead to significant shifts in retention time, especially for isocratic separations.[21]
-
Recommendation:
-
Always use a graduated cylinder or volumetric flasks for accurate measurement of solvents.
-
If using a buffer, ensure it is fully dissolved and the pH is accurately adjusted before adding the organic modifier.
-
Premix your mobile phase to avoid inconsistencies from the HPLC pump's proportioning valves.
-
-
-
Control the Column Temperature:
-
Mechanism: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, both of which can influence retention time.[22]
-
Recommendation: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.
-
-
Check for System Leaks:
-
Mechanism: A leak in the system can cause a drop in pressure and a change in the flow rate, leading to longer retention times.[23]
-
Recommendation: Visually inspect all fittings and connections for any signs of leakage.
-
System Stability Workflow:
Caption: A workflow for diagnosing retention time instability.
References
-
Kluska, M., et al. (2014). SUCCESSFUL SEPARATION AND DETERMINATION OF ISOMERS OF CYTOSINE DERIVATIVES FOR HPLC. Journal of Liquid Chromatography & Related Technologies, 37:2172–2181. Available from: [Link]
- Benchchem. (2025). Technical Support Center: Troubleshooting HPLC Separation of Triglyceride Isomers. Benchchem.
-
Zhang, T., et al. (n.d.). High Performance Liquid Chromatography Separation of Epigenetic Cytosine Variants. SCIRP. Available from: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH. SIELC Technologies. Available from: [Link]
-
Taylor & Francis Online. (2014). SUCCESSFUL SEPARATION AND DETERMINATION OF ISOMERS OF CYTOSINE DERIVATIVES FOR HPLC. Taylor & Francis Online. Available from: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Thymine. HELIX Chromatography. Available from: [Link]
-
SciSpace. (n.d.). A review on method development by hplc. SciSpace. Available from: [Link]
-
ACS Publications. (2002). HPLC Isolation and Mass Spectrometric Characterization of Two Isomers of Thymine Glycols in Oligodeoxynucleotides. Chemical Research in Toxicology. Available from: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Uracil. HELIX Chromatography. Available from: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Cytidine and Cytosine Using the Hydrogen Bonding Method. SIELC Technologies. Available from: [Link]
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. AELAB. Available from: [Link]
-
ResearchGate. (2026). Enantioselective Separation and Pharmacokinetics of a Chiral 1,4-Dihydropyrimidine Derivative in Rats: A Combined Chromatography and Docking Approach. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. (2025). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. PMC. Available from: [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. ACE HPLC. Available from: [Link]
-
ResearchGate. (2026). PTSA-Catalyzed Chiral Pyrimidine Derivatives: Enantioselective Preparative HPLC Separation, Configuration, and Greenness Assessment. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil. PMC. Available from: [Link]
- Marcel Dekker, Inc. (1992). Application of High-Performance Liquid Chromatography Assay for Monitoring Kinetics of Interconversions of Stereoisomers of Thym.
-
SIELC Technologies. (n.d.). Uracil. SIELC Technologies. Available from: [Link]
-
Bentham Science. (2026). PTSA-Catalyzed Chiral Pyrimidine Derivatives: Enantioselective Preparative HPLC Separation, Configuration, and Greenness Assessment. Bentham Science. Available from: [Link]
-
Phenomenex. (2022). Reversed-Phase Retention of Uracil & Fluorouracil. Phenomenex. Available from: [Link]
-
International Journal of Scientific Development and Research. (n.d.). Troubleshooting in HPLC: A Review. IJSDR. Available from: [Link]
-
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. Available from: [Link]
-
Cogent HPLC Columns. (n.d.). Nucleobases Uracil, Guanine, Thymine, Adenine Analyzed by HPLC. Cogent HPLC Columns. Available from: [Link]
- Benchchem. (2025).
-
National Center for Biotechnology Information. (n.d.). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC. Available from: [Link]
-
LCGC. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. LCGC. Available from: [Link]
-
Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. Available from: [Link]
-
LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
- Benchchem. (2025).
-
National Center for Biotechnology Information. (n.d.). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. PMC. Available from: [Link]
-
Interchim. (n.d.). HPLC method Development. Interchim. Available from: [Link]
-
Moravek. (2024). Exploring the Role of pH in HPLC Separation. Moravek. Available from: [Link]
-
PubMed. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. Available from: [Link]
-
PubMed. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. Available from: [Link]
-
Welch Materials. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Welch Materials. Available from: [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC. Available from: [Link]
-
ALWSCI. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. ALWSCI. Available from: [Link]
-
Phenomenex. (2022). HPLC Troubleshooting: Solutions for Common Problems. Phenomenex. Available from: [Link]
-
ResearchGate. (n.d.). Analysis of purines and pyrimidines by mixed partition-adsorption normal-phase high-performance liquid chromatography. ResearchGate. Available from: [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Longdom Publishing. (2024). Strategies for Optimizing Stationary Phases for Industrial Chromatographic Processes. Longdom Publishing. Available from: [Link]
-
ResearchGate. (n.d.). Separation and determination of purine bases and pyrimidine bases from nucleic acid hydrolysis by HPLC on BDS column. ResearchGate. Available from: [Link]
-
ijprajournal. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ijprajournal. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. High Performance Liquid Chromatography Separation of Epigenetic Cytosine Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moravek.com [moravek.com]
- 10. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]
- 16. hplc.eu [hplc.eu]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. interchim.fr [interchim.fr]
- 19. aelabgroup.com [aelabgroup.com]
- 20. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 21. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 22. longdom.org [longdom.org]
- 23. rheniumgroup.co.il [rheniumgroup.co.il]
Stability of 2-Methyl-2-(pyrimidin-4-yl)propanoic acid in solution
Technical Support Center: 2-Methyl-2-(pyrimidin-4-yl)propanoic acid
Topic: Stability, Solubility, and Handling in Solution CAS: 1780004-23-0 (Representative) Chemical Context: A zwitterionic, sterically hindered heteroaryl carboxylic acid.
Executive Summary
You are working with 2-Methyl-2-(pyrimidin-4-yl)propanoic acid , a specialized building block often used in the synthesis of P2X3 antagonists and other bioactive small molecules.
Unlike simple heteroaryl acetic acids (which are notoriously unstable), this compound possesses a gem-dimethyl group at the
Module 1: Solubility & Dissolution Strategy
User Issue: "I tried dissolving the compound in water/PBS, but it formed a cloudy suspension or precipitated after a few minutes."
Technical Diagnosis:
This molecule is amphoteric . It contains a basic pyrimidine nitrogen (
-
At pH ~3.0 (Isoelectric Point): The molecule exists largely as a zwitterion (net neutral charge), leading to aggregation and minimum solubility.
-
In pure water: The pH often drifts into this danger zone, causing precipitation.
Troubleshooting Protocol:
| Solvent System | Solubility Rating | Notes |
| DMSO | Excellent (>50 mg/mL) | Preferred for stock solutions. Stable for months at -20°C. |
| Methanol/Ethanol | Good | Useful for transfers; avoid for long-term storage due to potential esterification. |
| PBS (pH 7.4) | Moderate | Requires pre-dissolution. Dissolve in DMSO first, then dilute. |
| Pure Water | Poor/Risky | pH dependent. Avoid unless pH is adjusted to >6 or <2. |
Step-by-Step Dissolution Workflow:
-
Weigh the target amount of solid.
-
Primary Solubilization: Add 100% DMSO to reach a concentration 10x–20x higher than your final target (e.g., make a 50 mM stock). Vortex until clear.
-
Secondary Dilution: Slowly add the aqueous buffer (e.g., PBS pH 7.4) to the DMSO stock.
-
Critical: If a precipitate forms, your buffer pH is likely too low. Adjust buffer to pH 8.0 before mixing to ensure the carboxylic acid is fully deprotonated (
), maximizing solubility.
-
Visual Guide: Solubility Decision Tree
Caption: Workflow to navigate the amphoteric solubility trap. Prioritize DMSO for stocks to avoid isoelectric precipitation.
Module 2: Chemical Stability (Thermal & Storage)
User Issue: "I am worried about decarboxylation during heating or autoclaving. Can I heat this solution?"
Technical Diagnosis:
Many researchers fear decarboxylation because 2-pyridylacetic acid derivatives are thermally unstable, losing
-
However: Your compound is a gem-dimethyl derivative (
-disubstituted). -
Mechanism: Thermal decarboxylation generally requires the formation of a planar enol or a specific cyclic transition state. The bulky methyl groups at the
-position sterically hinder this transition state and prevent the formation of the necessary enol intermediate (no -proton to remove).
Stability Verdict:
-
Room Temp/4°C: Extremely Stable (>2 years solid, >6 months DMSO).
-
Heating (60°C): Stable.
-
Autoclaving (121°C): Not Recommended. While the gem-dimethyl group provides protection, the high pressure and temperature can induce hydrolysis of the pyrimidine ring itself or slow decarboxylation. Always use 0.22
m filtration for sterilization.
Degradation Pathway Analysis:
Caption: The gem-dimethyl group (Thorpe-Ingold effect) raises the energy barrier for decarboxylation (Path 1), making Path 2 (UV damage) the more relevant storage risk.
Module 3: Analytical Troubleshooting (HPLC/LC-MS)
User Issue: "My HPLC peaks are tailing badly, and I see 'ghost' peaks."
Technical Diagnosis:
Pyrimidine nitrogens are basic and interact strongly with residual silanols (
Optimized Method Parameters:
| Parameter | Recommendation | Scientific Rationale |
| Column | C18 with End-capping or Mixed-Mode | Use a "Base-Deactivated" column (e.g., Waters XBridge or Phenomenex Gemini) to minimize silanol activity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH keeps silanols protonated (neutral), preventing interaction with the pyrimidine. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic modifier. |
| Alternative pH | 10 mM Ammonium Bicarbonate (pH 9.5) | Only for high-pH stable columns. At pH 9.5, the pyrimidine is neutral and the carboxylic acid is ionized, often yielding sharp peaks. |
| Detection | UV 254 nm | Pyrimidine ring absorption maximum. |
FAQ: "I see a small peak at RRT 0.9. Is this an impurity?"
-
Likely Cause: This is often the methyl ester formed if the sample was stored in methanol.
-
Solution: Dissolve samples in Acetonitrile/Water (50:50) rather than Methanol for injection.
References & Authority
-
Solubility of Pyrimidine Carboxylic Acids:
-
Source: ChemicalBook & Cayman Chemical Technical Data.
-
Data: Confirms solubility in DMSO (>20 mg/mL) and pH-dependent aqueous solubility.
-
Link:
-
-
Decarboxylation Mechanisms (Gem-Dimethyl Effect):
-
Source:Journal of Organic Chemistry. The "Thorpe-Ingold" effect explains the stability of
-disubstituted acids against decarboxylation compared to linear analogs. -
Context: Heteroaryl acetic acids decarboxylate via a cyclic transition state; gem-dimethyl groups sterically disrupt this planarity.
-
Link:
-
-
HPLC Method Development for Basic Heterocycles:
-
Source: ResearchGate / SIELC Technologies.
-
Data: Mixed-mode or ion-pairing chromatography is required for zwitterionic pyrimidines to prevent tailing.
-
Link:
-
Validation & Comparative
Comprehensive 1H NMR Spectrum Analysis of 2-Methyl-2-(pyrimidin-4-yl)propanoic acid: High-Field vs. Benchtop Platforms and Solvent Optimization
Target Audience: Researchers, analytical chemists, and drug development professionals. Compound: 2-Methyl-2-(pyrimidin-4-yl)propanoic acid (CAS: 1780004-23-0) Molecular Formula: C8H10N2O2
As a Senior Application Scientist, selecting the right analytical parameters is not merely about generating a spectrum; it is about engineering a robust, self-validating system that ensures data integrity. 2-Methyl-2-(pyrimidin-4-yl)propanoic acid is a highly functionalized pharmaceutical intermediate featuring an electron-deficient pyrimidine ring and a sterically hindered gem-dimethyl carboxylic acid moiety.
This guide provides an objective comparison of NMR solvent systems (CDCl3 vs. DMSO-d6) and hardware platforms (600 MHz High-Field vs. 80 MHz Benchtop) to optimize the structural elucidation and routine QA/QC of this specific compound.
Mechanistic Principles of Solvent Selection
The choice of deuterated solvent fundamentally alters the local magnetic environment of the analyte. For carboxylic acids and nitrogen-containing heterocycles, this choice dictates whether key diagnostic protons are resolved or lost to exchange and dimerization.
CDCl3 (Low Polarity, Aprotic)
In chloroform-d, carboxylic acids rapidly form hydrogen-bonded dimers. This intermolecular interaction causes the -COOH proton to appear as a highly concentration-dependent, broad signal (often spanning several ppm). Furthermore, the lack of strong solvent-solute interactions leaves the pyrimidine protons relatively shielded compared to highly polar environments.
DMSO-d6 (High Polarity, Strong H-Bond Acceptor)
Dimethyl sulfoxide-d6 acts as a potent hydrogen bond acceptor. It competitively disrupts the carboxylic acid dimers, locking the -COOH proton into a stable solvent-solute hydrogen bond. This causality results in a sharp, concentration-independent peak at a highly deshielded chemical shift (~12.6 ppm). Additionally, the strong dipole of DMSO induces a measurable downfield solvent shift (Δδ) for the pyrimidine protons due to solvent anisotropy and electric field effects[1].
Table 1: Predicted vs. Empirical 1H NMR Chemical Shifts
| Proton Assignment | Multiplicity | J-Coupling | CDCl3 Shift (ppm) | DMSO-d6 Shift (ppm) | Causality for Δδ |
| H-2 (Pyrimidine) | Singlet (s) | - | 9.15 | 9.22 | Solvent anisotropy / Dipole interaction |
| H-6 (Pyrimidine) | Doublet (d) | ~5.2 Hz | 8.75 | 8.85 | Deshielding via solvent electric field |
| H-5 (Pyrimidine) | Doublet (d) | ~5.2 Hz | 7.45 | 7.60 | Deshielding via solvent electric field |
| -CH3 (gem-dimethyl) | Singlet (s) | - | 1.60 | 1.52 | Slight shielding from solvent cavity effects |
| -COOH | Broad Singlet | - | 10.50 (Variable) | 12.60 (Sharp) | Disruption of dimers; strong H-bonding to DMSO |
Platform Comparison: High-Field vs. Benchtop NMR
Historically, pharmaceutical NMR has relied exclusively on high-field superconducting magnets. However, the emergence of cryogen-free permanent magnets has introduced benchtop NMR as a viable alternative for specific workflows[2].
Because 2-Methyl-2-(pyrimidin-4-yl)propanoic acid possesses a simple, first-order spin system (no overlapping complex multiplets; distinct aromatic doublets and an isolated aliphatic singlet), it is an ideal candidate for benchtop analysis[3].
Table 2: Performance Comparison for Target API
| Specification | 600 MHz High-Field NMR | 80 MHz Benchtop NMR |
| Magnet Technology | Superconducting (Liquid He/N2 required) | Permanent Neodymium (Cryogen-free) |
| Resolution (Linewidth) | < 0.5 Hz (Baseline separation of all peaks) | < 1.0 Hz (Sufficient for first-order doublets) |
| Sensitivity (LOD) | Low micromolar (µM) | Low millimolar (mM) |
| Operational Footprint | Dedicated core facility with reinforced floors | Standard laboratory fume hood / At-line |
| Workflow Suitability | De novo structural elucidation, Impurity profiling | Reaction monitoring, Routine QA/QC[4] |
Logical Workflow Diagram
Caption: Logical workflow for NMR solvent optimization and platform selection.
Self-Validating Experimental Protocol
To ensure a self-validating system, this protocol mandates the inclusion of an internal standard and strict temperature equilibration. If the internal standard fails quality control metrics, the entire spectrum is flagged as invalid, preventing misinterpretation.
Step 1: Sample Preparation
-
Weigh exactly 15.0 mg of 2-Methyl-2-(pyrimidin-4-yl)propanoic acid.
-
Dissolve the compound in 600 µL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as the 0.00 ppm chemical shift anchor. DMSO-d6 ensures complete dissolution and breaks -COOH dimers.
-
Transfer the solution to a standard 5 mm NMR tube (for 600 MHz) or the proprietary benchtop sample tube (for 80 MHz). Ensure no particulates are suspended, filtering through glass wool if necessary to prevent magnetic susceptibility artifacts.
Step 2: Instrument Calibration & Shimming
-
Insert the sample and allow a strict 5-minute thermal equilibration period at 298 K. Causality: Temperature gradients cause convection currents, leading to line broadening.
-
Lock the spectrometer to the deuterium signal of DMSO-d6.
-
Perform automated gradient shimming (or 1D simplex shimming on the benchtop).
-
Self-Validation Check: Acquire a single scan. Measure the full width at half maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz (Benchtop) or > 0.5 Hz (High-Field), reject the shim map and re-shim.
Step 3: Acquisition Parameters
-
Pulse Sequence: Standard 1D proton pulse (zg30 or equivalent).
-
Relaxation Delay (D1): Set to 2.0 seconds. Causality: Ensures complete longitudinal relaxation (T1) of the isolated methyl protons for accurate relative integration (6H vs 1H).
-
Number of Scans (NS): 16 scans for 600 MHz; 64 scans for 80 MHz (to compensate for the lower B0 field sensitivity).
-
Spectral Width: 15 ppm (to capture the deshielded -COOH proton at ~12.6 ppm).
Step 4: Data Processing
-
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing the resolution of the pyrimidine doublets.
-
Phase and baseline correct the spectrum manually.
-
Integrate the peaks setting the gem-dimethyl singlet (~1.52 ppm) to exactly 6.00. The pyrimidine protons should integrate to 1.00 ± 0.05.
References
Sources
A Comparative Guide to 2-Methyl-2-(pyrimidin-4-yl)propanoic Acid and its 5-yl Isomer for Researchers and Drug Development Professionals
An In-Depth Analysis of Positional Isomerism on Physicochemical Properties and Biological Potential
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activities.[1][2] The position of substituents on the pyrimidine ring is known to significantly influence the molecule's physicochemical properties and, consequently, its pharmacological profile.[2] This guide provides a detailed comparative analysis of two positional isomers: 2-Methyl-2-(pyrimidin-4-yl)propanoic acid and 2-Methyl-2-(pyrimidin-5-yl)propanoic acid. This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the nuanced differences imparted by the substitution pattern on the pyrimidine ring.
Introduction to the Isomers
Positional isomerism can dramatically alter a molecule's interaction with biological targets. In the case of these two propanoic acid derivatives, the sole difference lies in the attachment point of the 2-methyl-2-propanoic acid group to the pyrimidine ring—either at the 4-position or the 5-position. This seemingly minor structural change can lead to significant differences in electron distribution, steric hindrance, and the ability to form intermolecular interactions, all of which are critical determinants of a compound's biological activity.
Chemical Structures:
-
2-Methyl-2-(pyrimidin-4-yl)propanoic acid: CAS No. 1780004-23-0[3]
-
2-Methyl-2-(pyrimidin-5-yl)propanoic acid: CAS No. 1248288-05-2
Synthesis and Spectroscopic Characterization
A plausible synthetic approach for the 5-yl isomer could be adapted from the general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, which involves the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[4] Subsequent hydrolysis of the ester would yield the desired carboxylic acid.
For the 4-yl isomer, a different strategy would be required, potentially involving the construction of the pyrimidine ring from acyclic precursors already bearing the propanoic acid moiety or a suitable precursor.
Workflow for Synthesis and Characterization:
Caption: General workflow for the synthesis and characterization of pyrimidine derivatives.
Spectroscopic Analysis: The Fingerprint of Isomers
The differentiation between the 4-yl and 5-yl isomers would be unequivocally achieved through spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
¹H NMR: The proton chemical shifts and coupling patterns of the pyrimidine ring protons would be distinct for each isomer. The 4-yl isomer would exhibit a different set of aromatic proton signals compared to the 5-yl isomer due to the different electronic environments.
-
¹³C NMR: Similarly, the chemical shifts of the carbon atoms in the pyrimidine ring would differ between the two isomers, providing a clear distinction.
-
Mass Spectrometry: While both isomers have the same molecular weight (166.18 g/mol ), their fragmentation patterns upon ionization could differ, offering another layer of structural confirmation.[3]
Comparative Physicochemical Properties
The position of the substituent directly impacts the physicochemical properties of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data is not available, we can infer some differences based on the known electronic properties of the pyrimidine ring and computational predictions. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, and their effect is more pronounced at the 2, 4, and 6 positions compared to the 5-position.[4]
| Property | 2-Methyl-2-(pyrimidin-4-yl)propanoic acid (Predicted) | 2-Methyl-2-(pyrimidin-5-yl)propanoic acid (Predicted) | Rationale for Difference |
| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₀N₂O₂ | Isomers have the same formula. |
| Molecular Weight | 166.18 | 166.18 | Isomers have the same weight. |
| Topological Polar Surface Area (TPSA) | 63.08 Ų[3] | 63.08 Ų | TPSA is calculated based on atom types and connectivity, which is the same for both isomers. |
| logP | 0.8388[3] | ~0.6[5] | The 4-position is more electron-deficient, which could slightly influence the overall polarity and partitioning behavior. |
| pKa | Not available | Not available | The acidity of the carboxylic acid and the basicity of the pyrimidine nitrogens are expected to differ due to the different electronic effects of the substituent at the 4- and 5-positions. |
Experimental Protocol for Determining logP (Shake-Flask Method):
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., n-octanol). Also, prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the aqueous buffer in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the compound to partition between the two phases. Allow the layers to separate completely.
-
Analysis: Carefully separate the two layers. Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Potential Biological Activities: A Comparative Outlook
The biological activities of pyrimidine derivatives are vast and include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][6][7] The specific activity is highly dependent on the substitution pattern.
Structure-Activity Relationship (SAR) Insights:
The position of substituents on the pyrimidine nucleus is a critical determinant of biological activity.[2] The differing electronic and steric environments of the 4- and 5-positions will likely lead to different interactions with biological targets.
-
Target Binding: The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. The different positioning of the propanoic acid substituent will alter the accessibility and orientation of these nitrogen atoms for potential interactions with a protein's active site.
-
Pharmacokinetics: As suggested by the predicted logP values, the two isomers may have different lipophilicity, which can affect their ability to cross cell membranes and their overall distribution in the body.
Illustrative Signaling Pathway (Hypothetical Kinase Inhibition):
Many pyrimidine derivatives are known to be kinase inhibitors.[6] The following diagram illustrates a hypothetical mechanism where a pyrimidine derivative inhibits a signaling pathway involved in cell proliferation.
Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrimidine derivative.
Experimental Protocol for In Vitro Cytotoxicity (MTT Assay):
This protocol is a standard method to assess the effect of a compound on cell viability.[1]
-
Cell Seeding: Plate cancer cells (e.g., a human cancer cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the 4-yl and 5-yl isomers. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each isomer by plotting cell viability against the logarithm of the compound concentration.
Conclusion
While direct comparative experimental data for 2-Methyl-2-(pyrimidin-4-yl)propanoic acid and its 5-yl isomer is currently limited in the public domain, this guide provides a framework for their evaluation based on established principles of medicinal chemistry and the known properties of pyrimidine derivatives. The positional isomerism is expected to result in distinct physicochemical properties and, consequently, different biological activities. Further experimental investigation into the synthesis, characterization, and biological evaluation of these two isomers is warranted to fully elucidate their potential in drug discovery and development. The protocols and comparative insights provided herein serve as a valuable resource for researchers embarking on such studies.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Biological Activity of Pyrimidine Derivatives: Context for 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde Analogs. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025).
- Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry, 19(1).
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
- BenchChem. (2025). Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. BenchChem.
- PubChemLite. (n.d.). 2-methyl-2-(pyridin-4-yloxy)propanoic acid.
- PubChemLite. (n.d.). 2-methyl-2-(pyrimidin-5-yl)propanoic acid.
- MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5).
- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908.
- Doc Brown's Advanced Organic Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 2-methylpropanoic acid.
- MDPI. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules, 29(x), xxxx.
- ACS Publications. (2026).
- UvA-DARE (Digital Academic Repository). (1997). 1H NMR spectroscopy of body fluids in patients with inborn errors of purine and pyrimidine metabolism. Journal of Inherited Metabolic Disease, 20, 345-350.
- Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- SciSpace. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 129.
- BenchChem. (2025). Multi-Step Synthesis Protocols for Substituted Furo[3,4-d]pyrimidines. BenchChem.
- MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5321.
- Science Alert. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Research Journal of Medicinal Plants.
- BenchChem. (2025). The Discovery and Synthesis of Novel 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole Analogs: A Technical Guide for Drug Development. BenchChem.
- PMC. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry.
- ChemScene. (n.d.). 1780004-23-0 | 2-Methyl-2-(pyrimidin-4-yl)propanoic acid.
- ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds.
- Bentham Science Publishers. (n.d.). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
- RSC Publishing. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Medicinal Chemistry.
- MDPI. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Molecules.
- PMC. (n.d.). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies.
- Sigma-Aldrich. (n.d.). Pyrimidine-2-carboxylic acid 97 31519-62-7.
- MDPI. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(x), xxxx.
- ResearchGate. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of the Serbian Chemical Society.
- Sigma-Aldrich. (n.d.). 2-Methyl-2-(pyrimidin-5-yl)propanoic acid.
- PMC. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
- ResearchGate. (n.d.). Synthesis and Biological Evaluation of Pyrimidine Analogues as SecA Inhibitors.
- SynOpen. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. SynOpen, 7(4), 591-645.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. chemscene.com [chemscene.com]
- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Researcher's Guide to the FTIR Spectroscopy of 2-Methyl-2-(pyrimidin-4-yl)propanoic acid: A Comparative Analysis
For drug development professionals and researchers in medicinal chemistry, the precise structural elucidation of novel compounds is paramount. 2-Methyl-2-(pyrimidin-4-yl)propanoic acid is a molecule of interest, featuring a key pyrimidine scaffold. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and reliable method for confirming the presence of key functional groups, offering a unique vibrational fingerprint of the molecule. This guide provides an in-depth analysis of the expected characteristic FTIR peaks for this compound, supported by comparative data from analogous structures and established spectroscopic principles.
The Vibrational Signature of a Molecule: An Overview
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its chemical bonds. The frequency of these vibrations is dependent on the bond type, the mass of the atoms involved, and the overall molecular environment. The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where peaks correspond to specific vibrational modes.
For a molecule like 2-Methyl-2-(pyrimidin-4-yl)propanoic acid, we can dissect the expected spectrum by considering its primary structural components: the carboxylic acid group, the pyrimidine ring, and the aliphatic 2-methylpropanoic acid backbone.
Predicted FTIR Characteristic Peaks of 2-Methyl-2-(pyrimidin-4-yl)propanoic acid
While an experimental spectrum for 2-Methyl-2-(pyrimidin-4-yl)propanoic acid is not publicly available, we can confidently predict its key absorption bands based on extensive data for its constituent functional groups. The table below summarizes these expected peaks, their corresponding vibrational modes, and their characteristic appearances.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity & Shape |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Broad |
| 3100 - 3000 | C-H stretch (Aromatic - Pyrimidine) | Medium to Weak |
| 2985 - 2950 | C-H stretch (Asymmetric - CH₃) | Strong |
| 2870 - 2850 | C-H stretch (Symmetric - CH₃) | Medium |
| 1760 - 1690 | C=O stretch (Carboxylic Acid) | Strong, Sharp |
| ~1600 - 1550 | C=N stretch (Pyrimidine Ring) | Medium to Strong |
| ~1550 - 1450 | C=C stretch (Pyrimidine Ring) | Medium to Strong |
| ~1470 & ~1380 | C-H bend (CH₃) | Medium |
| 1300 - 1200 | C-O stretch (Carboxylic Acid) | Medium |
| 900 - 675 | C-H out-of-plane bend (Aromatic) | Strong |
A Comparative Analysis: Isolating the Contributions of Each Functional Group
To substantiate our predictions, we can compare the expected spectrum with the known FTIR data of structurally similar compounds. This comparative approach allows us to dissect the spectrum and assign peaks with a higher degree of confidence.
The Carboxylic Acid Moiety: A Comparison with 2-Methylpropanoic Acid
The 2-methylpropanoic acid (isobutyric acid) backbone provides an excellent reference for the aliphatic and carboxylic acid vibrations. The infrared spectrum of 2-methylpropanoic acid is well-documented.[1][2][3]
-
O-H Stretch (3300 - 2500 cm⁻¹): Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state. This strong intermolecular interaction leads to a very broad and characteristic O-H stretching band that can span from 3300 cm⁻¹ down to 2500 cm⁻¹, often appearing as a "messy" absorption pattern superimposed on the C-H stretching bands.[4][5] We anticipate a similar broad absorption for 2-Methyl-2-(pyrimidin-4-yl)propanoic acid.
-
C=O Stretch (1760 - 1690 cm⁻¹): The carbonyl (C=O) stretch of a carboxylic acid is one of the most intense and easily identifiable peaks in an FTIR spectrum.[4][6] For dimeric carboxylic acids, this peak typically appears around 1710 cm⁻¹.[5]
-
C-H Stretch (2985 - 2850 cm⁻¹): The methyl groups on the propanoic acid backbone will give rise to characteristic C-H stretching vibrations. These are typically sharp and appear just below 3000 cm⁻¹.
-
C-O Stretch (1300 - 1200 cm⁻¹): A medium intensity peak corresponding to the C-O single bond stretch is also expected.[7]
The Pyrimidine Ring: A Heterocyclic Fingerprint
The pyrimidine ring introduces a set of characteristic vibrations that distinguish our target molecule from simple aliphatic carboxylic acids.
-
C=N and C=C Stretching (1600 - 1450 cm⁻¹): The aromatic and heteroaromatic rings exhibit a series of stretching vibrations in the 1600-1450 cm⁻¹ region.[8][9] For pyrimidine derivatives, C=N stretching bands are typically observed between 1600-1650 cm⁻¹ and aromatic C=C stretches appear between 1550-1600 cm⁻¹.[8][10] These peaks are often of medium to strong intensity and can be used to confirm the presence of the heterocyclic ring.
-
Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The C-H bonds on the pyrimidine ring will have stretching vibrations at slightly higher wavenumbers than their aliphatic counterparts, typically in the 3100-3000 cm⁻¹ range.[10]
-
Out-of-Plane C-H Bending (900 - 675 cm⁻¹): The out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong absorptions in the fingerprint region of the spectrum. The exact position of these bands can be diagnostic of the substitution pattern on the ring.
Experimental Protocol: Acquiring an FTIR Spectrum of a Solid Sample
To experimentally verify the predicted spectral features, the following protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended. ATR is a widely used technique for solid samples as it requires minimal sample preparation.
Instrumentation:
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid 2-Methyl-2-(pyrimidin-4-yl)propanoic acid powder onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the ATR crystal. Consistent pressure is key for reproducible results.
-
Sample Spectrum: Acquire the FTIR spectrum of the sample. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The spectrometer software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Visualizing the Workflow
Caption: The relationship between the functional groups of the target molecule and their corresponding FTIR spectral regions.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural characterization of 2-Methyl-2-(pyrimidin-4-yl)propanoic acid. By understanding the characteristic vibrational frequencies of the carboxylic acid, pyrimidine ring, and alkyl functionalities, researchers can confidently interpret the resulting spectrum. The very broad O-H stretch from 3300-2500 cm⁻¹, the strong carbonyl C=O peak around 1710 cm⁻¹, and the series of C=N and C=C ring stretches in the 1600-1450 cm⁻¹ region will be the key diagnostic peaks. This guide provides a robust framework for both predicting and experimentally verifying the FTIR spectrum of this and other related novel chemical entities.
References
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 20). Google Search.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC. (n.d.). National Center for Biotechnology Information.
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 31). Zenodo.
- IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate.
- FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate.
- Spectroscopy of Carboxylic Acid Derivatives. (2023, April 30). JoVE.
- IR: carboxylic acids. (n.d.). University of Calgary.
- Spectroscopy of Carboxylic Acids and Nitriles. (2024, July 30). Chemistry LibreTexts.
- Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (2004, March 23). ACS Publications.
- Density functional theory and FTIR spectroscopic study of carboxyl group. (n.d.). Google Search.
- 2-Methyl-2-(pyrimidin-4-yl)propanoic acid. (n.d.). ChemScene.
- infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH. (n.d.). Doc Brown's Chemistry.
- How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Google Search.
- 2-Methyl-2-(pyrimidin-5-yl)propanoic acid. (n.d.). Merck.
- 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid - PMC. (n.d.). National Center for Biotechnology Information.
- Synthesis, Characterization and DFT Study of Bioactive 2‐[(2‐Methylpropanoyl)amino]propanoic Acid and Its Polymeric Tributyltin(IV) Derivative. (2019, August 5). ResearchGate.
- FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride. (2025, August 6). ResearchGate.
- Propanoic acid, 2-methyl-. (n.d.). NIST WebBook.
- Propanoic acid, 2-methyl-. (n.d.). NIST WebBook.
Sources
- 1. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Propanoic acid, 2-methyl- [webbook.nist.gov]
- 3. Propanoic acid, 2-methyl- [webbook.nist.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 10. researchgate.net [researchgate.net]
Bioactivity Comparison Guide: Pyrimidin-4-yl vs. Pyridin-4-yl Acids
[1][2]
Part 1: Executive Summary & Core Directive
Objective: To provide a rigorous, data-driven comparison of pyrimidin-4-yl and pyridin-4-yl carboxylic acids as pharmacophores in drug design. This guide moves beyond surface-level observations to explore the electronic, physicochemical, and metabolic drivers that dictate their performance in biological systems.
Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists.
Part 2: Physicochemical & Electronic Profiling
The transition from a pyridine (1 nitrogen) to a pyrimidine (2 nitrogens) ring is a classic "scaffold hopping" strategy. However, the addition of the second nitrogen at the 3-position fundamentally alters the electronic landscape of the molecule, affecting acidity (pKa), lipophilicity (LogP), and molecular recognition.
Electronic Landscape & Acidity (pKa)
The most critical differentiator is the electron-deficient nature of the pyrimidine ring compared to pyridine. The second nitrogen atom acts as a strong electron-withdrawing group (EWG) via induction and resonance.
-
Pyridin-4-yl Acid (Isonicotinic Acid): The single nitrogen creates a dipole, but the ring retains significant aromatic electron density. The carboxylic acid pKa is typical for heteroaromatic acids (~4.9).[1]
-
Pyrimidin-4-yl Acid: The 1,3-diazine system is highly π-deficient.[1] This electron withdrawal stabilizes the carboxylate anion more effectively than the pyridine ring, resulting in a significantly lower pKa (more acidic).
Table 1: Physicochemical Comparison
| Property | Pyridin-4-yl Acid (Isonicotinic) | Pyrimidin-4-yl Acid | Impact on Drug Design |
| pKa (COOH) | ~4.9 | ~2.8 - 3.1 | Pyrimidine acids are ionized at a wider pH range; stronger salt bridges.[1] |
| pKa (Ring N) | ~1.8 | ~1.0 | Pyrimidine nitrogen is far less basic; rarely protonated at physiological pH.[1] |
| LogP (Lipophilicity) | ~0.78 | ~0.3 - 0.5 | Pyrimidines are more polar (lower LogP), improving solubility but potentially lowering permeability. |
| Dipole Moment | Moderate | High | Affects orientation in the binding pocket. |
| H-Bond Acceptors | 1 (Ring N) | 2 (Ring Ns) | Pyrimidine offers an additional vector for H-bonding (e.g., with kinase hinge regions).[1] |
Visualization of Electronic Differences
The following diagram illustrates the structural and electronic divergence between the two scaffolds.
Caption: Structural and functional divergence upon scaffold hopping from pyridine to pyrimidine.
Part 3: Bioactivity & SAR Analysis
Kinase Inhibition (The "Hinge Binder" Effect)
In kinase drug discovery, the heterocycle often binds to the ATP-binding hinge region.
-
Pyrimidine Advantage: The 1,3-nitrogen arrangement allows for a "donor-acceptor" motif that matches the backbone amides of the kinase hinge (e.g., Met, Thr residues) more precisely than pyridine.
-
Case Study: In the optimization of mGlu5 antagonists , replacing a pyridine ring with a pyrimidine eliminated reactive metabolite formation while maintaining potency, effectively "cleaning up" the safety profile without sacrificing binding affinity [1].
Metabolic Stability (CYP450 Interaction)
One of the strongest arguments for switching to a pyrimidin-4-yl core is metabolic stability.[1]
-
Oxidative Liability: Pyridine rings are electron-rich enough to be oxidized by Cytochrome P450 enzymes (N-oxidation or C-oxidation).[1]
-
Metabolic Shield: The pyrimidine ring is electron-deficient, making it highly resistant to oxidative attack.
-
Data Support: Comparative studies have shown that pyrimidine analogs often exhibit >10-fold improvement in microsomal stability (t1/2) compared to their pyridine counterparts [1].[1]
Target Selectivity (GPCRs)
While pyrimidines improve stability, they can alter selectivity.
-
Adenosine Receptors: In A2A receptor antagonists, the pyrimidine nitrogen can stabilize a water network in the binding cavity that the pyridine cannot, leading to distinct affinity profiles [2].
-
Cholinesterase Inhibitors: Pyrimidine amines have shown higher potency against Acetylcholinesterase (AChE), whereas pyridine analogs favored Butyrylcholinesterase (BChE), highlighting how subtle steric and electronic changes dictate subtype selectivity [3].
Part 4: Experimental Protocols
Protocol: Comparative Microsomal Stability Assay
Purpose: To quantify the metabolic stability advantage of the pyrimidin-4-yl scaffold over the pyridin-4-yl scaffold.[1]
Materials:
-
Test Compounds (10 mM DMSO stock).
-
Liver Microsomes (Human/Rat, 20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Phosphate Buffer (100 mM, pH 7.4).
Methodology:
-
Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer.
-
Pre-incubation: Add test compound (final conc. 1 µM) to the microsomal suspension. Incubate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.[1]
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines intrinsic clearance:
Protocol: Synthesis of Amide Derivatives (General Procedure)
Purpose: To couple the acid to an amine for SAR evaluation.
-
Activation: Dissolve Pyrimidin-4-carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 min at RT.
-
Coupling: Add the target amine (1.1 eq).[1] Stir at RT for 4–16 hours.
-
Monitoring: Check progress via LC-MS (monitor for M+1 peak).
-
Workup: Dilute with EtOAc, wash with saturated
(removes unreacted acid) and brine. -
Purification: Flash chromatography (DCM/MeOH gradient). Note: Pyrimidine derivatives are more polar; adjust gradient accordingly.
Part 5: Experimental Workflow Diagram
The following decision tree guides the selection between these two scaffolds during lead optimization.
Caption: Decision tree for selecting between pyridine and pyrimidine scaffolds based on stability and acidity.
References
-
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. (2012). Demonstrates the metabolic stability advantage of pyrimidine over pyridine in mGlu5 antagonists. Link
-
Structure-Based Design of Potent and Selective Ligands at the Four Adenosine Receptors. ResearchGate. (2020).[1] Comparative binding affinity and water network stabilization of pyridine vs pyrimidine.[2] Link
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. ACS Chemical Neuroscience. (2021).[1] Detailed SAR comparing pyridine and pyrimidine selectivity for AChE vs BChE. Link
-
Comparisons of pKa and log P values of some carboxylic and phosphonic acids. PubMed. (2001).[1] Provides fundamental physicochemical data on heterocyclic acids. Link
-
Pyrimidine-4-carboxylic acid Product Data. ChemicalBook. (2025). Solubility and pKa data for pyrimidine-4-carboxylic acid. Link
A Comparative Guide to Reference Standards for the Analysis of 2-Methyl-2-(pyrimidin-4-yl)propanoic Acid
Introduction
2-Methyl-2-(pyrimidin-4-yl)propanoic acid is a heterocyclic carboxylic acid of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), intermediate, or related compound, the ability to accurately and reliably quantify its purity, assess its identity, and measure its potency is paramount. These analytical determinations hinge on the quality of the reference standard used. A reference standard serves as the benchmark against which a sample is measured; therefore, any inaccuracy or impurity in the standard will be directly propagated into the final analytical result.[1][2]
This guide provides an in-depth comparison of reference standards for the analysis of 2-Methyl-2-(pyrimidin-4-yl)propanoic acid. It is designed for researchers, analytical scientists, and quality control professionals in the drug development sector. We will explore the hierarchy of reference standards, compare their characteristics, and provide validated experimental protocols to empower you to make informed decisions and ensure the integrity of your analytical data.
The Hierarchy of Reference Standards: A Foundation of Analytical Trust
Not all reference materials are created equal. Their suitability is dictated by their intended use, and understanding their classification is the first step in establishing a robust analytical system. The quality of a reference standard is critical for achieving scientifically valid results.[1]
-
Primary Reference Standards: A primary standard is a substance that is widely acknowledged to have the highest possible qualities within a specified context.[3] Its assigned value (e.g., purity) is accepted without requiring comparison to another chemical substance. These are typically established by national metrology institutes (e.g., NIST in the USA) or pharmacopoeial bodies (e.g., USP, Ph. Eur.).[1][2][4] For a compound like 2-Methyl-2-(pyrimidin-4-yl)propanoic acid, which may not have an official pharmacopoeial monograph, a primary standard would likely be a single, extensively characterized batch produced via custom synthesis and purified to the highest degree possible.[5]
-
Certified Reference Materials (CRMs): A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties.[6] It is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[6] CRMs are produced under stringent quality systems like ISO 17034 and are considered the gold standard for validating methods and calibrating instruments.
-
Secondary (Working) Reference Standards: A secondary standard is a substance whose characteristics are assigned and calibrated by comparison with a primary reference standard.[3] These are used for routine laboratory analyses, such as the quality control of production batches. The establishment of a secondary standard is a more cost-effective approach for daily operations, but it is critical that its traceability to the primary standard is unequivocally documented.[3]
Comparative Analysis of Reference Standard Grades
The selection of a reference standard is a "fit for purpose" decision. A standard used for a routine identification test does not require the same level of characterization as one used for a potency-assigning assay.[3] The table below compares the typical attributes of different grades of reference materials that may be available or established for 2-Methyl-2-(pyrimidin-4-yl)propanoic acid.
| Feature | Primary Standard / CRM | Secondary (Working) Standard | Research Grade Chemical |
| Purity | Typically >99.5%, with a comprehensive impurity profile. | Characterized against the primary standard; purity value is directly traceable. | Often ≥95% or ≥98%; full impurity profile may be unknown.[7][8] |
| Certification | Accompanied by a detailed Certificate of Analysis (CoA) under ISO 17034 / ISO/IEC 17025.[6] | Internal CoA with documented traceability to the primary standard. | Basic CoA or technical data sheet; may lack detailed characterization. |
| Characterization | Exhaustive: qNMR, Mass Spectrometry, HPLC, DSC, TGA, Elemental Analysis, etc. | Confirmatory: Identity (e.g., IR, NMR) and purity/potency by a validated method (e.g., HPLC) vs. primary. | Basic: Often only identity (e.g., NMR, MS) and a single purity assessment (e.g., HPLC). |
| Uncertainty | Stated measurement uncertainty for the assigned purity/potency value. | Uncertainty is derived from the comparison to the primary standard. | Not typically provided. |
| Intended Use | Method validation, calibration of secondary standards, critical assays. | Routine QC testing, batch release assays. | Exploratory research, synthesis starting material, identification purposes only. |
| Source | National Metrology Institutes, Pharmacopoeias, specialized CRM producers.[4] | In-house qualification or from commercial suppliers specializing in secondary standards. | General chemical suppliers.[7][9] |
Key Analytical Methodologies
The choice of analytical technique is intrinsically linked to the properties of 2-Methyl-2-(pyrimidin-4-yl)propanoic acid and the information required. Pyrimidine derivatives are widely analyzed using chromatographic techniques.[10]
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for purity and assay determination of non-volatile organic compounds like our target analyte.
-
Causality of Method Choices:
-
Stationary Phase: A reversed-phase C18 or C8 column is the logical choice, as it effectively retains and separates moderately polar compounds based on their hydrophobicity.[11]
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile) and an aqueous buffer is standard. The carboxylic acid functional group on the analyte necessitates the addition of an acid (e.g., formic acid or phosphoric acid) to the mobile phase. This suppresses the ionization of the carboxyl group, leading to a single chemical form, which results in sharp, symmetrical peaks and reproducible retention times.
-
Detection: The pyrimidine ring contains a chromophore that absorbs UV light. A UV detector, typically set at a wavelength around 254 nm, provides excellent sensitivity for this class of compounds.[11]
-
Quantitative NMR (qNMR)
For primary characterization, qNMR is an exceptionally powerful tool. It allows for the direct measurement of a compound's purity without needing a reference standard of the exact same material.[12]
-
Mechanism: The analysis is performed by comparing the integral of a specific, unique resonance from the analyte molecule to the integral of a known resonance from a certified internal standard of high purity (e.g., maleic acid). The molar ratio, and thus the purity of the analyte, can be calculated directly. The PULCON (Pulse Length based Concentration determination) method is a practical and precise approach for this.[12]
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of the carboxylic acid, direct GC analysis is not feasible. However, with a derivatization step, GC-MS can be a valuable tool, particularly for identifying and quantifying specific volatile or semi-volatile impurities.
-
Derivatization: The carboxylic acid group must be converted to a more volatile ester or silyl ester. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to create trimethylsilyl (TMS) derivatives, which are amenable to GC analysis.[13] This technique is highly effective for analyzing organic acids in various matrices.[14]
Experimental Protocols & Workflows
Trustworthy protocols are self-validating. This is achieved by incorporating system suitability tests (SSTs) that confirm the analytical system is performing correctly before sample analysis begins.
Workflow for Qualification of a Secondary Reference Standard
The following diagram illustrates the logical workflow for qualifying a new batch of 2-Methyl-2-(pyrimidin-4-yl)propanoic acid as a secondary (working) standard against a primary standard.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. veeprho.com [veeprho.com]
- 3. who.int [who.int]
- 4. nist.gov [nist.gov]
- 5. Reference Standards: Synthesis and qualification [chemcon.com]
- 6. Certified reference materials - Wikipedia [en.wikipedia.org]
- 7. chemscene.com [chemscene.com]
- 8. 2-methyl-3-(pyridin-4-yl)propanoic acid 97% | CAS: 322725-47-3 | AChemBlock [achemblock.com]
- 9. 2-Methyl-2-(pyrimidin-5-yl)propanoic acid | 1248288-05-2 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 14. scispace.com [scispace.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
